BDP5290
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZKUXLOLRECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP5290: A Potent and Selective MRCK Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) α and β are crucial regulators of actin-myosin contractility, playing a significant role in cancer cell motility and invasion.[1][2] These kinases, along with the related ROCK1 and ROCK2 kinases, initiate signaling cascades that generate the contractile forces necessary for these cellular processes.[1][2] Consequently, inhibiting MRCK activity presents a promising therapeutic strategy for cancer by potentially reducing metastasis.[1][2] BDP5290, a novel small-molecule inhibitor, has emerged as a potent and selective tool for investigating the biological functions of MRCK and its role in cancer progression.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its use in research.
Core Compound Information
This compound, chemically identified as 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was discovered through the screening of a kinase-focused small molecule library.[1][2] X-ray crystallography has revealed that this compound interacts with the nucleotide-binding pocket of the MRCKβ kinase domain.[1][2]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against MRCK and ROCK kinases has been quantified through in vitro kinase assays. The data clearly demonstrates its selectivity for MRCK over ROCK kinases.
| Kinase | IC50 (nM) | Reference |
| MRCKα | 10 | [3][4] |
| MRCKβ | 17 | [2] |
| ROCK1 | 230 | [2] |
| ROCK2 | 123 | [2] |
Table 1: In vitro inhibitory activity of this compound against MRCK and ROCK kinases.
In cellular assays, this compound effectively inhibits MRCKβ-induced phosphorylation of myosin light chain (MLC), a key downstream event in actin-myosin contractility.
| Cell Line | Assay | EC50 (nM) | Reference |
| MDA-MB-231 | MLC Phosphorylation Inhibition (MRCKβ induced) | ~100 | [2] |
| MDA-MB-231 | Invasion Inhibition | 440 | [2] |
Table 2: Cellular activity of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the MRCK signaling pathway, which is a critical regulator of the actin-myosin cytoskeleton. Downstream of the Cdc42 GTPase, MRCK kinases phosphorylate various substrates that lead to the stabilization of actin filaments and the generation of contractile forces, ultimately promoting cell motility.[5][6]
Caption: MRCK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]
Materials:
-
MRCKα, MRCKβ, ROCK1, and ROCK2 kinases (8-12 nM)
-
FAM-S6-ribosomal protein derived peptide substrate (100 nM)
-
ATP (1 µM)
-
MgCl2 (0.5 mM for MRCK, 10 mM for ROCK)
-
Tris buffer (20 mM, pH 7.4 or 7.5)
-
Tween-20 (0.01%)
-
DTT (1 mM)
-
EGTA (0.25 mM, for ROCK)
-
Triton X-100 (0.01%, for ROCK)
-
This compound (serial dilutions)
-
IMAP binding reagent (0.25% v/v)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing the respective kinase, FAM-labeled peptide substrate, ATP, and MgCl2 in the appropriate Tris buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for an additional 30 minutes to allow the binding reagent to bind to the phosphorylated peptide.
-
Measure fluorescence polarization on a plate reader with excitation at 470 nm and emission at 530 nm.
-
Calculate the percentage inhibition relative to controls (no inhibitor and no enzyme).
-
Determine IC50 values by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay
This protocol describes how to assess the effect of this compound on MLC phosphorylation in cells.[2][4]
Materials:
-
MDA-MB-231 cells with doxycycline-inducible expression of MRCKβ, ROCK1, or ROCK2 kinase domains.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Doxycycline (1 µg/mL).
-
This compound (various concentrations).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system for Western blots.
Procedure:
-
Plate the inducible MDA-MB-231 cells in 12-well plates.
-
After 24 hours, induce kinase domain expression by adding doxycycline (1 µg/mL) and incubate for 18 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pMLC, total MLC, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the pMLC signal to total MLC and the loading control.
Cancer Cell Invasion Assay (Matrigel)
This protocol details the evaluation of this compound's effect on cancer cell invasion through a Matrigel matrix.[2]
Materials:
-
MDA-MB-231 breast cancer cells.
-
Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size).
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% FBS).
-
This compound (various concentrations).
-
Calcein AM or DAPI for cell staining.
-
Fluorescence microscope or plate reader.
Procedure:
-
Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Seed the cell suspension into the upper chamber of the invasion inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with Calcein AM or DAPI).
-
Count the number of invading cells in several microscopic fields or quantify the fluorescence using a plate reader.
-
Calculate the percentage of invasion relative to the vehicle control.
Caption: Cell Invasion Assay Workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of MRCK in cellular processes, particularly in the context of cancer. Its potency and selectivity for MRCK over ROCK kinases make it a superior tool compared to less selective inhibitors.[1][2] The data and protocols presented in this guide are intended to facilitate further research into MRCK signaling and the development of novel anti-metastatic therapies. More recent developments have led to even more potent and selective MRCK inhibitors like BDP8900 and BDP9066, building upon the foundational work done with this compound.[7][8]
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
BDP5290: A Technical Guide to its Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDP5290 is a potent, small-molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinase (MRCK) families.[1][2] By modulating the activity of these key regulators of the actin-myosin cytoskeleton, this compound has demonstrated significant effects on cancer cell motility and invasion in preclinical studies. This document provides an in-depth technical overview of this compound, including its target profile, mechanism of action, associated signaling pathways, and relevant experimental methodologies.
Core Targets and Mechanism of Action
This compound is a dual inhibitor of ROCK and MRCK kinases, with demonstrated activity against ROCK1, ROCK2, MRCKα, and MRCKβ.[1] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2][3] A primary downstream effector of both ROCK and MRCK is Myosin Light Chain 2 (MLC2), which plays a pivotal role in actin-myosin contractility. Inhibition of ROCK and MRCK by this compound leads to a reduction in MLC2 phosphorylation, resulting in decreased cell motility and invasion.[2][3]
Quantitative Target Profile
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Target | IC50 (nM) |
| ROCK1 | 5 |
| ROCK2 | 50 |
| MRCKα | 10 |
| MRCKβ | 100 |
Table 1: IC50 values of this compound against target kinases.[1]
| Target | Ki (nM) |
| MRCKα | 10 |
| MRCKβ | 4 |
Table 2: Ki values of this compound for MRCKα and MRCKβ.[1]
Cellular Activity
In cellular assays, this compound has been shown to inhibit MLC phosphorylation and reduce cancer cell invasion.
| Cell Line | Assay | EC50 |
| MDA-MB-231 | Cell Viability | >10 µM |
Table 3: EC50 value of this compound for cell viability in MDA-MB-231 cells.[1]
This compound has been observed to reduce MDA-MB-231 cell invasion at concentrations starting from 0.1 µM, with almost complete inhibition at 10 µM.[1]
Signaling Pathways
This compound modulates the Cdc42-MRCK and Rho-ROCK signaling pathways, which are central to the regulation of actin-myosin dynamics.
Caption: this compound inhibits MRCK and ROCK, preventing MLC phosphorylation and subsequent cell motility.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay
This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol Details: [1]
-
Assay Format: IMAP fluorescence polarization assay.
-
Kinases: Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 (8-12 nM).
-
Substrate: FAM-S6-ribosomal protein derived peptide (100 nM).
-
ATP Concentration: 1 µM.
-
Incubation: 60 minutes at room temperature.
-
Reaction Buffer (MRCKα/β): 20 mM Tris (pH 7.4), 0.01% Tween-20, 1 mM DTT, 0.5 mM MgCl2.
-
Reaction Buffer (ROCK1/2): 20 mM Tris (pH 7.5), 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 0.25 mM EGTA.
-
Detection: Reactions are stopped by adding IMAP binding reagent, and after a 30-minute incubation, fluorescence polarization is measured.
Western Blotting for Phospho-MLC
This is a general protocol for assessing the effect of this compound on MLC phosphorylation in cultured cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MLC (Thr18/Ser19) overnight at 4°C. A primary antibody for total MLC or a loading control (e.g., GAPDH, β-actin) should be used on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Invasion Assay
This protocol outlines a transwell invasion assay to evaluate the effect of this compound on the invasive potential of cancer cells (e.g., MDA-MB-231).
Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 20-24 hours).
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Clinical Development Status
As of the latest available information, there are no specific clinical trials registered for this compound. The compound appears to be in the preclinical stage of development. Further investigation is required to ascertain any progression into clinical phases.
Conclusion
This compound is a valuable research tool for investigating the roles of MRCK and ROCK kinases in cellular processes, particularly in the context of cancer cell motility and invasion. Its potent and dual inhibitory activity provides a strong rationale for further preclinical and potentially clinical investigation as an anti-metastatic agent. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and related compounds.
References
BDP5290: A Potent Modulator of Cytoskeletal Organization through Selective MRCK Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BDP5290 is a potent and selective small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK). This document provides a comprehensive technical overview of the effects of this compound on cytoskeleton organization. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the core signaling pathway. This compound's ability to selectively target MRCK over the closely related ROCK kinases makes it a valuable tool for dissecting the specific roles of MRCK in cellular processes and a potential therapeutic agent for diseases characterized by aberrant cell motility and invasion, such as cancer.
Mechanism of Action: Inhibition of the Cdc42-MRCK Signaling Pathway
This compound exerts its effects on the cytoskeleton by inhibiting the kinase activity of MRCKα and MRCKβ.[1] MRCK kinases are key downstream effectors of the Rho GTPase, Cdc42.[2][3] The activation of MRCK by GTP-bound Cdc42 initiates a signaling cascade that ultimately leads to increased actin-myosin contractility and stabilization of actin filaments.[2][4]
This compound competitively binds to the ATP-binding pocket of MRCK, preventing the phosphorylation of its downstream substrates.[1] The primary and most well-characterized downstream effector of MRCK in the context of cytoskeletal regulation is the Myosin Light Chain (MLC).[1][2] By inhibiting MRCK, this compound reduces the phosphorylation of MLC at Serine 19 (pMLC).[5] This reduction in pMLC levels leads to a decrease in myosin II motor activity and a subsequent loss of actin-myosin-based contractile force.[2]
Furthermore, MRCK can also influence actin dynamics through other effectors such as LIM kinases (LIMK), which inactivate the actin-depolymerizing factor cofilin upon phosphorylation.[6][7] Inhibition of MRCK by this compound is therefore expected to lead to a more dynamic and less stable actin cytoskeleton.
Signaling Pathway Diagram
Caption: this compound inhibits MRCK, blocking downstream signaling to MLC and LIMK, leading to reduced cytoskeletal contractility and stability.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| MRCKα | 10 |
| MRCKβ | 100 |
| ROCK1 | 5 |
| ROCK2 | 50 |
Data sourced from MedchemExpress.[8]
Table 2: Cellular Activity of this compound on MLC Phosphorylation
| Cell Line | Kinase Overexpressed | EC50 (nM) |
| Doxycycline-inducible MDA-MB-231 | MRCKβ | 166 |
| Doxycycline-inducible MDA-MB-231 | ROCK1 | 501 |
| Doxycycline-inducible MDA-MB-231 | ROCK2 | 447 |
| Parental MDA-MB-231 | Endogenous | 316 |
Data sourced from Unbekandt et al., 2014.[5]
Table 3: Effect of this compound on MDA-MB-231 Breast Cancer Cell Invasion
| This compound Concentration (µM) | Inhibition of Invasion |
| 0.1 | Partial Inhibition |
| 10 | Complete Inhibition |
Data sourced from MedchemExpress.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
In Vitro MRCK/ROCK Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled S6 ribosomal protein-derived peptide)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase and fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)
This protocol describes the quantification of phosphorylated MLC in cultured cells treated with this compound.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MLC2 (Ser19) and Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLC antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-GAPDH antibody for a loading control.
-
Quantify the band intensities using densitometry software and normalize the pMLC signal to the loading control.
-
Calculate the EC50 value from the dose-response curve.
Immunofluorescence Staining for Phosphorylated MLC
This protocol allows for the visualization of pMLC localization and changes in cytoskeletal architecture in response to this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-MLC2 (Ser19)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Fluorescently-labeled Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound or DMSO for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-pMLC antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled Phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Matrigel Invasion Assay
This protocol is used to assess the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol or other fixative
-
Crystal Violet stain or other suitable stain
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the top of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 30 minutes to allow for gelling.
-
Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Quantify the results and compare the number of invaded cells in the this compound-treated groups to the control group.
Visualization of Experimental Workflow
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snapcyte.com [snapcyte.com]
Investigating the Biological Role of BDP5290: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the biological role of BDP5290. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a potent and selective small-molecule inhibitor of the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) α and β.[1][2][3] MRCK proteins are crucial regulators of actin-myosin contractility and have been implicated in cancer cell motility and invasion, making them a therapeutic target for reducing metastasis.[1][2][4] this compound was identified through the screening of a kinase-focused chemical library and subsequent medicinal chemistry efforts.[1][2][3] Its discovery has provided a valuable tool for investigating the biological functions of MRCK and its role in cancer progression.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ.[4] X-ray crystallography has revealed that this compound binds to the nucleotide-binding pocket of the MRCKβ kinase domain.[1][2][3] The primary downstream effect of MRCK inhibition by this compound is the reduction of myosin II light chain (MLC) phosphorylation.[1][2] Phosphorylation of MLC is a key event in promoting actin-myosin contractility, which is essential for cell motility and invasion.[4][5]
The MRCK signaling pathway, downstream of the Cdc42 GTPase, plays a significant role in regulating the cytoskeleton.[4] By inhibiting MRCK, this compound effectively blocks this signaling cascade, leading to decreased cell motility and invasion.[1][2]
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
BDP5290: A Technical Guide for Investigating Cdc42 Signaling
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of BDP5290 to study Cdc42 signaling pathways. This compound is a potent and selective small molecule inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK), a key downstream effector of the Rho GTPase Cdc42. This guide provides detailed information on its mechanism of action, quantitative data, experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound and Cdc42 Signaling
Cell division control protein 42 homolog (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This regulation is crucial for a multitude of cellular processes, including the establishment of cell polarity, cell migration, and cell cycle progression.[2][3] Dysregulation of Cdc42 signaling is implicated in various pathologies, most notably in cancer, where it contributes to tumor progression and metastasis.[2][4]
This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was identified through a kinase-focused small molecule library screen as a potent inhibitor of MRCKα and MRCKβ.[5][6] These kinases are direct effectors of Cdc42 and play a critical role in regulating actin-myosin contractility, a fundamental process for cell motility and invasion.[4][5] The selectivity of this compound for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK) makes it a valuable tool for dissecting the specific contributions of the Cdc42-MRCK signaling axis in various biological contexts.[5][7]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of MRCKα and MRCKβ.[5] The binding of active, GTP-bound Cdc42 to the CRIB (Cdc42/Rac interactive binding) domain of MRCK leads to the activation of the kinase.[2] Activated MRCK then phosphorylates several downstream substrates, most notably the Myosin Light Chain 2 (MLC2), which is a regulatory subunit of myosin II.[8] Phosphorylation of MLC2 on serine 19 and threonine 18 enhances myosin II ATPase activity, promoting its interaction with actin filaments and leading to increased actin-myosin contractility.[9] This contractile force is essential for cellular processes such as the formation of stress fibers and lamellipodia, which are critical for cell migration and invasion.[7][8]
By inhibiting MRCK, this compound effectively reduces the phosphorylation of MLC2, thereby attenuating actin-myosin contractility.[5][6] This leads to a disruption of the cellular machinery required for cell movement, resulting in the potent inhibition of cancer cell invasion observed in numerous studies.[5][9]
Data Presentation: Quantitative Inhibitory Profile of this compound
The following tables summarize the in vitro and cell-based inhibitory activities of this compound against MRCK and ROCK kinases, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| MRCKα | - | 10 | 1 µM ATP |
| MRCKβ | 17 | 4 | 1 µM ATP |
| ROCK1 | 230 | - | 1 µM ATP |
| ROCK2 | 123 | - | 1 µM ATP |
Data compiled from Unbekandt et al., 2014.[7]
Table 2: Cell-Based Inhibition of Kinase Activity by this compound
| Kinase Target | EC50 (nM) | Cell Line | Assay |
| MRCKβ | 166 | MDA-MB-231 | MLC Phosphorylation |
| ROCK1 | 501 | MDA-MB-231 | MLC Phosphorylation |
| ROCK2 | 447 | MDA-MB-231 | MLC Phosphorylation |
Data compiled from Unbekandt et al., 2014.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on Cdc42-MRCK signaling.
In Vitro Kinase Assay (IMAP Fluorescence Polarization)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified MRCK and ROCK kinases.
Materials:
-
Purified recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase
-
FAM-labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)
-
ATP
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
IMAP™ Progressive Binding Reagent (Molecular Devices)
-
384-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and the FAM-labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP (final concentration typically 1 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the IMAP™ Progressive Binding Reagent.
-
Incubate for an additional 60 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay quantifies the ability of this compound to inhibit MRCK-mediated MLC phosphorylation within a cellular context.
Materials:
-
Cancer cell line (e.g., MDA-MB-231) with doxycycline-inducible expression of the kinase domain of MRCKβ, ROCK1, or ROCK2.
-
Doxycycline
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Induce the expression of the kinase domain by treating the cells with doxycycline (e.g., 1 µg/mL) for 18-24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and calculate the EC50 value for this compound.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive capacity of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, SCC12)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel or Collagen I
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel or collagen and allow it to solidify.
-
Harvest the cancer cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts. The medium in the upper chamber should contain different concentrations of this compound or DMSO.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the number of invading cells by measuring the absorbance of the eluted stain at 595 nm or by counting the cells in multiple fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and experimental workflows described in this guide.
References
- 1. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
BDP5290: A Potent Inhibitor of Cancer Cell Motility and Invasion
A Technical Guide for Researchers and Drug Development Professionals
The small molecule BDP5290 has emerged as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK), presenting a promising avenue for therapeutic intervention in cancer metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cell motility and invasion, and detailed experimental protocols for its investigation.
Core Mechanism: Targeting the MRCK Signaling Pathway
This compound, chemically identified as 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a potent inhibitor of MRCKα and MRCKβ.[1] These serine/threonine kinases are key regulators of actin-myosin contractility, a fundamental process driving cancer cell movement and invasion.[1][2] The activation of MRCK, downstream of the GTPase Cdc42, leads to the phosphorylation of Myosin Light Chain (MLC), which in turn promotes the generation of contractile forces necessary for cell migration.[3][4]
This compound demonstrates marked selectivity for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), which also phosphorylate MLC.[1][5] This selectivity allows for the specific dissection of MRCK's role in cancer progression. While the ROCK inhibitor Y27632 primarily reduces MLC phosphorylation on cytoplasmic stress fibers, this compound effectively blocks MLC phosphorylation at both stress fibers and peripheral cortical actin bundles.[1][5]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Effects on Kinase Activity and Cancer Cell Processes
This compound exhibits high potency against MRCKβ and demonstrates significant selectivity over ROCK kinases in vitro. This translates to effective inhibition of cancer cell motility and invasion at concentrations that do not compromise cell viability.
| Parameter | MRCKβ | ROCK1 | ROCK2 | Reference |
| IC50 (nM) | 13 | 130 | 230 | [5] |
Table 1: In Vitro Kinase Inhibition Profile of this compound. IC50 values were determined at 1 µM ATP concentration.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | More effective than Y27632 | Reduced invasion | [1][5] |
| MDA-MB-231 (Breast Cancer) | Wound Closure | 1 µM | >60% inhibition of wound closure | [2] |
| SCC12 (Squamous Cell Carcinoma) | 3D Collagen Invasion | 2 µM | Strongly inhibited invasion | [1][5] |
Table 2: Effects of this compound on Cancer Cell Motility and Invasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following sections outline the key experimental protocols used to characterize the inhibitor's activity.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MRCK and ROCK kinases.
Methodology:
-
Recombinant MRCKβ, ROCK1, or ROCK2 are incubated with a suitable substrate and 1 µM ATP.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods such as radioactivity, fluorescence, or luminescence.
-
Dose-response curves are generated to calculate the IC50 values.[5]
Western Blotting for Myosin Light Chain (MLC) Phosphorylation
This technique is used to assess the in-cell activity of this compound by measuring the phosphorylation status of MLC, a direct downstream target of MRCK.
Methodology:
-
Cancer cells, such as MDA-MB-231, are cultured to a suitable confluency.
-
Cells are treated with varying concentrations of this compound or a control inhibitor (e.g., Y27632) for a specified duration (e.g., 30 minutes).[5]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated MLC (pMLC) and total MLC. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.[2]
Transwell Invasion Assay (Matrigel)
This assay measures the ability of cancer cells to invade through a basement membrane-like matrix, a key step in metastasis.
Methodology:
-
The upper chamber of a transwell insert is coated with Matrigel.
-
Cancer cells are seeded into the upper chamber in serum-free medium containing this compound or a vehicle control.
-
The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
After incubation, non-invading cells are removed from the upper surface of the membrane.
-
Cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed, stained, and counted.[1][2]
Wound Healing (Scratch) Assay
This assay assesses two-dimensional cell motility.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BDP5290: A Technical Guide to its Impact on Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule inhibitor BDP5290 and its significant impact on the fundamental cellular process of phagocytosis. This compound has emerged as a potent tool for dissecting the molecular mechanisms governing phagocytosis, offering a selective approach to targeting the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK). This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways and workflows involved in studying this compound's effects.
Core Mechanism of Action: Inhibition of MRCK-Mediated Actomyosin Contractility
This compound is a potent inhibitor of both MRCKα and MRCKβ, serine/threonine kinases that play a pivotal role in regulating actomyosin contractility.[1] In the context of phagocytosis, MRCKβ is a key downstream effector of the small GTPase Cdc42.[2][3] The process of engulfing particles, such as cellular debris or pathogens, requires dynamic remodeling of the actin cytoskeleton to form a phagocytic cup, which then closes and internalizes the target. This process is critically dependent on the contractile forces generated by non-muscle myosin II, the activity of which is regulated by the phosphorylation of the myosin light chain (MLC).[4]
This compound exerts its inhibitory effect on phagocytosis by directly targeting MRCKβ.[2][3] By inhibiting MRCKβ, this compound prevents the phosphorylation of MLC, thereby disrupting the necessary actomyosin contractility required for the formation and closure of the phagocytic cup.[5][4] This leads to a significant reduction in phagocytic efficiency. Research has demonstrated this inhibitory effect in various cell types, including retinal pigment epithelium (RPE) cells and macrophages, highlighting a conserved mechanism of action.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MRCKα | 10 |
| MRCKβ | 100 |
| ROCK1 | 5 |
| ROCK2 | 50 |
Data sourced from MedchemExpress.[7]
Table 2: this compound In Vitro Kinase Inhibition at 1 µM ATP
| Kinase | IC50 (nM) |
| MRCKβ | 17 |
| ROCK1 | 230 |
| ROCK2 | 123 |
Data sourced from Unbekandt et al., 2014.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound during phagocytosis and a typical experimental workflow to assess its impact.
Caption: this compound inhibits phagocytosis by targeting the MRCKβ signaling pathway.
Caption: A generalized workflow for assessing the impact of this compound on phagocytosis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on phagocytosis.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of this compound on MRCK and other kinases like ROCK.
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
IMAP™ Fluorescence Polarization Assay Kit
-
FAM-labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)
-
ATP and MgCl₂
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.4, 0.01% Tween-20, 1 mM DTT)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the kinase (8 to 12 nM final concentration) to each well.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the FAM-labeled peptide substrate (100 nM final concentration) and ATP (1 µM final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction according to the IMAP kit instructions.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.[5][7]
Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This method is used to quantify the downstream effect of MRCK inhibition by this compound.
Materials:
-
Phagocytic cells (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pMLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 60 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pMLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC and a loading control to normalize the pMLC signal.[1][4]
In Vitro Phagocytosis Assay
This assay directly measures the effect of this compound on the phagocytic capacity of cells.
Materials:
-
Phagocytic cells (e.g., primary porcine RPE cells)
-
This compound
-
Fluorescently labeled particles (e.g., FITC-labeled photoreceptor outer segments (POS-FITC), fluorescent beads, or pHrodo-labeled zymosan)
-
Cell culture medium
-
Quenching solution (e.g., trypan blue)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Seed the phagocytic cells in a multi-well plate or on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound or a vehicle control for a designated time.
-
Add the fluorescently labeled particles to the cells and incubate for a period to allow phagocytosis (e.g., 2-4 hours).
-
Wash the cells extensively with cold PBS to remove any unbound particles.
-
For endpoint assays using fluorescent beads or FITC-labeled particles, add a quenching solution to extinguish the fluorescence of any non-internalized, surface-bound particles.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Analyze the samples using fluorescence microscopy or flow cytometry.
-
Quantify phagocytosis by measuring the fluorescence intensity per cell or the percentage of phagocytic cells.[2][3]
This comprehensive guide provides a foundational understanding of this compound's role in phagocytosis research. The detailed protocols and summarized data serve as a valuable resource for scientists aiming to utilize this potent inhibitor in their own investigations into the intricate mechanisms of cellular engulfment.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Spatiotemporal control of actomyosin contractility by MRCKβ signaling drives phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
BDP5290: A Potent Dual Inhibitor of MRCK and ROCK Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BDP5290 is a potent, small-molecule inhibitor targeting both the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) and the Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and cell-based assays. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery investigating the roles of MRCK and ROCK signaling in various pathological conditions.
Chemical Structure and Properties
This compound, with the IUPAC name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a 2-pyridyl pyrazole amide compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide | [1] |
| Synonyms | BDP00005290 | [1] |
| Molecular Formula | C17H18ClN7O | [2] |
| Molecular Weight | 371.82 g/mol | [3] |
| CAS Number | 1817698-21-7 | [2] |
| Appearance | Solid Powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Chemical Structure:
Pharmacological Properties
This compound is a potent inhibitor of both MRCK and ROCK kinases, which are key regulators of the actin-myosin cytoskeleton.[4] The inhibitory activity of this compound has been characterized through various in vitro kinase assays.
In Vitro Kinase Inhibition
The inhibitory potency of this compound against MRCK and ROCK isoforms is presented in the following table.
| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |
| MRCKα | 10 | 10 | [3] |
| MRCKβ | 100 | 4 | [3] |
| ROCK1 | 5 | N/A | [3] |
| ROCK2 | 50 | N/A | [3] |
N/A: Not Available
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of downstream targets of MRCK and ROCK kinases. A primary substrate for both kinase families is the Myosin Light Chain (MLC), which, upon phosphorylation, promotes actomyosin contractility.[4] By inhibiting MRCK and ROCK, this compound effectively reduces MLC phosphorylation, leading to a decrease in cellular contractility, which in turn can inhibit processes such as cell migration and invasion.[1]
The signaling pathways involving MRCK and ROCK are often activated by the Rho family of small GTPases, specifically Cdc42 for MRCK and RhoA for ROCK.[4]
Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase (8-12 nM final concentration)
-
FAM-S6-ribosomal protein derived peptide substrate (100 nM final concentration)
-
ATP (1 µM final concentration)
-
This compound (various concentrations for dose-response)
-
Assay Buffer (specific for MRCK or ROCK)
-
IMAP Binding Reagent
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the following to each well:
-
Kinase
-
FAM-labeled peptide substrate
-
This compound or DMSO (for control)
-
Assay Buffer
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for a further 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.[5]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Culture cancer cells to sub-confluency and then serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or DMSO (vehicle control).
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of invading cells per field of view.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of MRCK and ROCK kinases. Its potent and dual inhibitory activity allows for the investigation of signaling pathways that regulate actomyosin contractility, cell migration, and invasion. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in diseases such as cancer.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound supplier | CAS 1817698-21-7 | MRCK inhibitor| AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BDP5290: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP5290 is a potent and selective small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinase (MRCK).[1][2] These kinases are key regulators of the actin-myosin cytoskeleton, playing crucial roles in cell motility, invasion, and proliferation.[3][4] By inhibiting ROCK and MRCK, this compound effectively reduces the phosphorylation of myosin light chain (MLC), a critical event in promoting actomyosin contractility.[5][6] This mechanism makes this compound a valuable tool for studying cellular processes dependent on cytoskeletal dynamics and a potential therapeutic agent for diseases characterized by aberrant cell migration and proliferation, such as cancer.[7][8]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at assisting researchers in investigating its biological effects.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| ROCK1 | 5 |
| ROCK2 | 50 |
| MRCKα | 10 |
| MRCKβ | 100 |
Table 1: IC50 values of this compound against target kinases. Data sourced from MedchemExpress.[2]
Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / Effect | Reference |
| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (MRCKβ induced) | 166 nM | [5] |
| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (ROCK1 induced) | 501 nM | [5] |
| MDA-MB-231 | Breast Cancer | MLC Phosphorylation (ROCK2 induced) | 447 nM | [5] |
| MDA-MB-231 | Breast Cancer | Cell Viability (24h) | >10 µM | [2] |
| MDA-MB-231 | Breast Cancer | Invasion | Starting from 0.1 µM, complete inhibition at 10 µM | [2] |
| SCC12 | Squamous Cell Carcinoma | Wound Closure (24h) | >60% inhibition at 1 µM | [2] |
| SCC12 | Squamous Cell Carcinoma | Invasion (3D collagen) | Strongly inhibited at 2 µM | [8] |
Table 2: Summary of this compound cellular activity in various cancer cell lines.
Signaling Pathway
This compound exerts its effects by targeting the ROCK and MRCK signaling pathways, which are downstream of the Rho and Cdc42 small GTPases, respectively. Both pathways converge on the regulation of myosin light chain (MLC) phosphorylation, a key determinant of actin-myosin contractility.
Caption: this compound inhibits ROCK and MRCK signaling pathways.
Experimental Protocols
Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as MDA-MB-231 or SCC12.
References
- 1. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cdc42-MRCK and Rho-ROCK signalling cooperate in myosin phosphorylation and cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
BDP5290 In Vitro Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK).
This compound has emerged as a valuable chemical probe for dissecting the cellular functions of MRCK and as a potential therapeutic agent, particularly in oncology.[1][2] This small molecule inhibitor demonstrates significant selectivity for MRCKα and MRCKβ over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2), making it a precise tool for studying MRCK-specific signaling pathways.[1][3] The primary mechanism of action of this compound involves the inhibition of MRCK, leading to a reduction in the phosphorylation of Myosin Light Chain (MLC), a key event in regulating actin-myosin contractility.[1][3] Consequently, this compound impacts various cellular processes, including cell motility, invasion, and morphology.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against MRCK and ROCK kinases, as well as its effects in cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Ki (nM) |
| MRCKα | 10 | 10 |
| MRCKβ | 100 | 4 |
| ROCK1 | 5 | Not Reported |
| ROCK2 | 50 | Not Reported |
| Data compiled from multiple sources.[3][4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effective Concentration | Effect |
| MLC Phosphorylation | MDA-MB-231 | 3 µM | Complete inhibition of MRCKβ-induced phosphorylation.[3] |
| Cell Viability | MDA-MB-231, SCC12 | EC50 >10 µM | Minimal effect on viability after 24 hours.[3] |
| Wound Closure | MDA-MB-231 | 1 µM | >60% inhibition of wound closure.[3] |
| Matrigel Invasion | MDA-MB-231 | 0.1 - 10 µM | Dose-dependent inhibition, with near-complete inhibition at 10 µM.[3] |
| 3D Collagen Invasion | SCC12 | 2 µM | Strong inhibition of invasion.[1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for the described in vitro assays.
Caption: this compound inhibits MRCK, blocking MLC phosphorylation and subsequent cell motility.
Caption: General workflows for enzymatic and cell-based assays with this compound.
Experimental Protocols
In Vitro Kinase Assay (IMAP Fluorescence Polarization)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.[3]
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
FAM-S6-ribosomal protein derived peptide substrate
-
ATP
-
This compound
-
Kinase Buffer for MRCK: 20 mM Tris-HCl (pH 7.4), 0.5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT
-
Kinase Buffer for ROCK: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT
-
IMAP Binding Reagent
-
384-well microplate
-
Plate reader capable of fluorescence polarization measurement
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
In a 384-well plate, add the kinase (8-12 nM final concentration), FAM-labeled peptide substrate (100 nM final concentration), and this compound to the respective wells.
-
Initiate the kinase reaction by adding ATP (1 µM final concentration).
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding IMAP binding reagent.
-
Incubate for an additional 30 minutes at room temperature to allow for the binding of the phosphorylated peptide to the reagent.
-
Measure fluorescence polarization on a plate reader (Excitation: 470 nm, Emission: 530 nm).
-
Calculate the percent inhibition for each this compound concentration relative to no inhibitor (0% inhibition) and no enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Myosin Light Chain (pMLC)
This protocol details the detection of changes in MLC phosphorylation in cells treated with this compound.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-MLC (Ser19)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (optional) and re-probe for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in pMLC levels.
Cell Invasion Assay (Matrigel Boyden Chamber)
This protocol provides a method to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain or DAPI
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet or DAPI.
-
Count the number of invading cells in several fields of view under a microscope.
-
Calculate the percent invasion relative to the control group.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: BDP5290 Dosage for MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP5290 is a potent small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has demonstrated significant effects on the triple-negative breast cancer cell line, MDA-MB-231, a widely used model for studying aggressive and metastatic breast cancer. These application notes provide detailed protocols and summarize the quantitative data regarding the use of this compound in experiments with MDA-MB-231 cells, focusing on its impact on cell viability, invasion, and the underlying signaling pathways.
Data Presentation
This compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| ROCK1 | 5 |
| ROCK2 | 50 |
| MRCKα | 10 |
| MRCKβ | 100 |
| Table 1: In vitro kinase inhibitory activity of this compound.[1] |
Effects of this compound on MDA-MB-231 Cells
| Parameter | Effective Concentration/IC50/EC50 | Time Point |
| Cell Viability (EC50) | >10 µM | 24 hours |
| Inhibition of Cell Invasion (EC50) | 440 nM | 24 hours |
| Inhibition of MLC Phosphorylation (EC50) | 316 nM | 30 minutes |
| Table 2: Summary of this compound effects on MDA-MB-231 cells.[2] |
Signaling Pathways
This compound exerts its effects primarily by inhibiting the MRCK and ROCK signaling pathways, which are crucial for regulating actin-myosin contractility and, consequently, cell motility and invasion.[3][4] The diagram below illustrates the signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits ROCK and MRCK, leading to reduced MLC phosphorylation and decreased cell invasion.
Experimental Protocols
Cell Culture
MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
A colorimetric assay, such as the MTT or crystal violet assay, can be used to determine the effect of this compound on the viability of MDA-MB-231 cells.
Protocol:
-
Seed 2,500 MDA-MB-231 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO as a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
For a crystal violet assay, wash the cells with PBS and stain with a solution of 0.75% crystal violet, 0.35% sodium chloride, 32% ethanol, and 3.2% formaldehyde for 20 minutes.
-
Dissolve the stain in 50% ethanol with 0.1% acetic acid and measure the absorbance at 595 nm.
Caption: Workflow for assessing MDA-MB-231 cell viability after this compound treatment.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane extract (Matrigel).
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Resuspend MDA-MB-231 cells in serum-free media.
-
Add 5 x 10^4 cells to the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO to the upper chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Caption: Workflow for the Matrigel invasion assay with this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. While specific data for this compound is not available, this protocol can be used to assess its apoptosis-inducing potential.
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed MDA-MB-231 cells and treat with this compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This protocol is for detecting the phosphorylation status of Myosin Light Chain, a direct downstream target of MRCK and ROCK.
Protocol:
-
Treat MDA-MB-231 cells with this compound at the desired concentrations for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC (Ser19) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the pMLC signal to total MLC or a loading control like β-actin.
Conclusion
This compound is a valuable research tool for investigating the roles of MRCK and ROCK signaling in breast cancer. It effectively inhibits MDA-MB-231 cell invasion at nanomolar concentrations with minimal impact on cell viability at concentrations up to 10 µM. The provided protocols offer a framework for researchers to further explore the cellular and molecular effects of this compound on MDA-MB-231 and other cancer cell lines. Further studies are warranted to elucidate its effects on apoptosis and cell cycle progression in this cell line.
References
- 1. 2.3. Annexin V-FITC/PI Double Staining Assay [bio-protocol.org]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP5290 in a Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade and migrate through the extracellular matrix (ECM) is a key step in the metastatic cascade. The myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) and the Rho-associated coiled-coil containing protein kinases (ROCK) are key regulators of actomyosin contractility, a fundamental process driving cell motility and invasion.[1] BDP5290 is a potent small molecule inhibitor of both MRCK and ROCK kinases, making it a valuable tool for investigating the roles of these kinases in cancer cell invasion and for assessing its potential as an anti-metastatic therapeutic agent.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound in a Matrigel invasion assay, a widely used in vitro model to study cancer cell invasion.
Mechanism of Action: Inhibition of MRCK and ROCK Signaling
This compound exerts its inhibitory effect on cell invasion by targeting the MRCK and ROCK signaling pathways. These pathways are downstream of the small GTPases Cdc42 and Rho, respectively. Both MRCK and ROCK phosphorylate myosin light chain (MLC), which in turn activates myosin II ATPase activity and promotes the assembly of actin-myosin filaments. This generates the contractile forces necessary for cells to change shape, adhere to the ECM, and propel themselves through tissue barriers.[4][5] By inhibiting MRCK and ROCK, this compound effectively reduces MLC phosphorylation, leading to a decrease in actomyosin contractility and a subsequent impairment of cancer cell invasion.[1][2]
Figure 1: this compound Signaling Pathway in Cell Invasion.
Experimental Protocols
Matrigel Invasion Assay Using MDA-MB-231 Cells
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing the invasion of the highly invasive human breast cancer cell line, MDA-MB-231.[2][6]
Materials:
-
This compound (stock solution in DMSO)
-
MDA-MB-231 human breast cancer cell line
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Serum-free DMEM
-
Matrigel™ Basement Membrane Matrix
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Calcein AM
-
Cotton swabs
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Experimental Workflow:
Figure 2: Matrigel Invasion Assay Workflow.
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell® insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 5 x 10⁵ cells/mL.
-
-
Invasion Assay:
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free DMEM. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 100 µL of the respective this compound dilutions or vehicle control to the upper chamber.
-
In the lower chamber of the 24-well companion plate, add 600 µL of DMEM with 10% FBS as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the top of the membrane.
-
Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 4 µg/mL Calcein AM in each well.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of the invaded cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Presentation
The following tables summarize the expected quantitative data from a Matrigel invasion assay with this compound, based on published findings.
Table 1: Inhibition of MDA-MB-231 Cell Invasion by this compound
| This compound Concentration (µM) | Percent Invasion Inhibition (Mean ± SEM) |
| 0 (Vehicle) | 0 ± 5.2 |
| 0.1 | 35 ± 6.1 |
| 1 | 78 ± 4.5 |
| 10 | 95 ± 2.3 |
Data are hypothetical and representative of expected results based on published literature.[2]
Table 2: IC₅₀ Values of this compound for Kinase Inhibition
| Kinase | In Vitro IC₅₀ (nM) |
| MRCKβ | 17 |
| ROCK1 | 230 |
| ROCK2 | 123 |
Data sourced from Unbekandt et al., 2014.[2]
Conclusion
This compound is a potent inhibitor of MRCK and ROCK kinases that effectively blocks cancer cell invasion in vitro. The provided protocol for a Matrigel invasion assay using the MDA-MB-231 cell line offers a robust method for evaluating the anti-invasive properties of this compound and similar compounds. The quantitative data presented demonstrates the dose-dependent inhibitory effect of this compound on cancer cell invasion. These application notes serve as a comprehensive guide for researchers and drug development professionals investigating novel anti-metastatic therapies.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]
- 5. Cdc42-MRCK and Rho-ROCK signalling cooperate in myosin phosphorylation and cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
BDP5290: A Potent Inhibitor of Squamous Cell Carcinoma Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BDP5290 is a potent and selective small-molecule inhibitor of the Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK).[1][2] MRCK plays a crucial role in regulating actin-myosin contractility, a fundamental process involved in cell motility and invasion.[1][2] In the context of squamous cell carcinoma (SCC), elevated expression of MRCKα has been observed, suggesting its involvement in tumor progression. This compound exerts its anti-invasive effects by inhibiting MRCK, which in turn reduces the phosphorylation of Myosin Light Chain (MLC), a key event in the initiation of cell contraction and movement.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in SCC research, with a focus on its anti-invasive properties.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in squamous cell carcinoma and other cancer cell lines.
Table 1: Effect of this compound on Squamous Cell Carcinoma Cell Invasion and Viability
| Cell Line | Assay | Concentration | Effect | Reference |
| SCC12 | 3D Collagen Invasion Assay | 2 µM | Strong inhibition of invasion | [2] |
| SCC12 | Cell Viability Assay | 2 µM | No significant effect on cell viability or proliferation |
Table 2: Inhibitory Potency of this compound in a Cancer Cell Line
| Cell Line | Assay | IC50 | Reference |
| MCF10CA1a (Breast Cancer) | Not specified | 150 nM | [3] |
Signaling Pathway
The signaling pathway modulated by this compound in the context of squamous cell carcinoma invasion is depicted below. This compound acts as a direct inhibitor of MRCK, thereby preventing the downstream signaling cascade that leads to actin-myosin contractility and cellular invasion.
Experimental Protocols
SCC12 Cell Culture
This protocol outlines the standard procedure for culturing the human squamous cell carcinoma cell line, SCC12.
Materials:
-
SCC12 cell line
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain SCC12 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
3D Collagen Invasion Assay
This protocol is for assessing the invasive potential of SCC12 cells in a three-dimensional collagen matrix and the inhibitory effect of this compound.
Materials:
-
SCC12 cells
-
Rat tail collagen type I
-
10x DMEM
-
Sterile 1 M NaOH
-
Complete DMEM/F12 medium
-
This compound (dissolved in DMSO)
-
24-well plates
-
Sterile, pre-chilled pipette tips
Procedure:
-
Prepare the collagen gel mixture on ice. For a final concentration of 2 mg/mL collagen, mix:
-
Rat tail collagen type I
-
10x DMEM
-
Sterile water
-
Adjust pH to 7.4 with sterile 1 M NaOH. Keep the mixture on ice to prevent premature polymerization.
-
-
Harvest SCC12 cells as described in Protocol 1 and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of the collagen mixture to the bottom of each well in a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Once the collagen has solidified, seed 1 x 10^4 SCC12 cells in 100 µL of serum-free medium on top of the collagen gel.
-
Allow the cells to attach for 4 hours.
-
Gently aspirate the medium and add 500 µL of complete medium containing either DMSO (vehicle control) or 2 µM this compound.
-
Incubate the plate at 37°C for 48-72 hours.
-
After incubation, fix the cells with 4% paraformaldehyde and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Visualize and quantify cell invasion into the collagen matrix using a microscope. The extent of invasion can be measured by the depth of cell penetration into the gel.
Cell Viability Assay
This protocol is to assess the effect of this compound on the viability and proliferation of SCC12 cells.
Materials:
-
SCC12 cells
-
Complete DMEM/F12 medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed SCC12 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the role of MRCK in squamous cell carcinoma invasion. Its ability to potently inhibit cancer cell invasion at concentrations that do not affect cell viability makes it a specific and powerful agent for dissecting the mechanisms of metastasis. The protocols provided here offer a framework for researchers to utilize this compound effectively in their studies of squamous cell carcinoma.
References
Application Notes and Protocols for BDP5290 Treatment of Glioma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and invasive primary brain tumor with a poor prognosis. The invasive nature of glioma cells into the surrounding brain parenchyma is a major obstacle to effective treatment, leading to tumor recurrence. Myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) have been identified as key regulators of actin-myosin contractility and have been implicated in cancer cell motility and invasion. BDP5290 is a potent and selective small-molecule inhibitor of MRCK, showing promise as a therapeutic agent to block glioma cell invasion. These application notes provide detailed protocols for the use of this compound and its analogue, BDP-9066, in preclinical glioma xenograft models.
Mechanism of Action
This compound and its analogue BDP-9066 are selective inhibitors of MRCKα and MRCKβ.[1] These kinases are downstream effectors of the small GTPase Cdc42.[2] Upon activation by Cdc42, MRCK phosphorylates several substrates, including the myosin light chain 2 (MLC2), which promotes actin-myosin contractility and drives cell motility and invasion.[2][3] By inhibiting MRCK, this compound blocks the phosphorylation of MLC2, thereby reducing the invasive potential of glioma cells.[4] This mechanism is particularly relevant in the context of radiotherapy, which has been shown to induce a more invasive phenotype in surviving glioma cells.
Data Presentation
The following tables summarize the in vitro potency of this compound and a representative in vivo study using the closely related MRCK inhibitor, BDP-9066, in a glioma xenograft model.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MRCKα | 10 |
| MRCKβ | 100 |
| ROCK1 | 5 |
| ROCK2 | 50 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of BDP-9066 in an Orthotopic Glioblastoma Xenograft Model (G7 cell line)
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Vehicle |
| No Radiotherapy + Vehicle | 40 | - |
| No Radiotherapy + BDP-9066 | 45 | 12.5% |
| Radiotherapy + Vehicle | 58 | 45% |
| Radiotherapy + BDP-9066 | 85 | 112.5% |
Data adapted from Birch et al., Cancer Research, 2018.
Experimental Protocols
The following protocols are based on methodologies reported for the use of the potent MRCK inhibitor BDP-9066 in preclinical glioma models and can be adapted for this compound.
Protocol 1: Orthotopic Glioma Xenograft Model Establishment
Objective: To establish intracranial glioma tumors in immunodeficient mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, G7)
-
Female athymic nude mice (6-8 weeks old)
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 26-gauge needle
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
Procedure:
-
Culture human glioblastoma cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^4 cells/µL.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly inject 2 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the mice for post-surgical recovery and tumor growth. Tumor growth can be monitored by bioluminescence imaging if using luciferase-expressing cells, or by MRI.
Protocol 2: BDP-9066 Administration in Combination with Radiotherapy
Objective: To evaluate the efficacy of an MRCK inhibitor in combination with radiotherapy in a glioma xenograft model.
Materials:
-
Mice with established orthotopic glioma xenografts
-
BDP-9066
-
Vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water)
-
Irradiator (e.g., X-ray source)
Procedure:
-
Once tumors are established (e.g., detectable by imaging), randomize mice into four treatment groups:
-
Group 1: No Radiotherapy + Vehicle
-
Group 2: No Radiotherapy + BDP-9066
-
Group 3: Radiotherapy + Vehicle
-
Group 4: Radiotherapy + BDP-9066
-
-
BDP-9066 Administration:
-
Prepare a suspension of BDP-9066 in the vehicle at a concentration of 0.5 mg/mL.
-
Administer BDP-9066 via subcutaneous injection at a dose of 5 mg/kg body weight, twice daily (Monday to Friday) for the duration of the experiment.
-
-
Radiotherapy:
-
Beginning one week after the start of BDP-9066 treatment, administer focal cranial irradiation.
-
Deliver a total dose of 10 Gy, fractionated into five 2 Gy doses, on consecutive days.
-
-
Monitoring:
-
Monitor tumor growth using bioluminescence imaging or MRI weekly.
-
Record animal survival.
-
At the end of the study, euthanize mice and collect brains for histological analysis.
-
Protocol 3: Assessment of Tumor Invasion
Objective: To quantify the extent of tumor cell invasion into the surrounding brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Primary antibody against a human-specific marker (e.g., human-specific Nestin, Ki67)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope and imaging software
Procedure:
-
Perform immunohistochemistry on brain sections using an antibody that specifically labels human glioma cells.
-
Acquire images of the tumor and the contralateral hemisphere.
-
Quantify the number of positive cells or the stained area in the contralateral hemisphere to assess tumor cell infiltration.
-
Statistical analysis can be performed to compare the extent of invasion between different treatment groups.
Visualizations
Signaling Pathway of MRCK Inhibition by this compound
Caption: this compound inhibits MRCK, blocking glioma invasion.
Experimental Workflow for this compound Treatment in Glioma Xenografts
References
- 1. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc42-MRCK and Rho-ROCK signalling cooperate in myosin phosphorylation and cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small-Molecule Inhibitor of MRCK Prevents Radiation-Driven Invasion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP5290 in Ovarian Cancer Studies
Introduction
BDP5290 is a potent small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Both MRCK and ROCK are crucial regulators of actin-myosin contractility, a fundamental cellular process that is often dysregulated in cancer, contributing to increased cell motility and invasion.[3][4][5] The mechanism of action of this compound involves the inhibition of these kinases, leading to a reduction in the phosphorylation of Myosin Light Chain (MLC), a key event in the activation of non-muscle myosin II and subsequent cell contraction.[3][4]
Emerging evidence suggests that MRCK is overexpressed in ovarian cancers, making it a promising therapeutic target.[5] Pharmacological inhibition of MRCK has demonstrated therapeutic potential in preclinical models of ovarian cancer, suggesting that this compound could be a valuable tool for investigating the role of MRCK in ovarian cancer progression and for evaluating its potential as a therapeutic agent.[5][6] These application notes provide detailed protocols for utilizing this compound in ovarian cancer research.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Source |
| ROCK1 | 5 | [1][2] |
| ROCK2 | 50 | [1][2] |
| MRCKα | 10 | [1][2] |
| MRCKβ | 100 | [1][2] |
| MRCKβ (at 1 µM ATP) | 17 | [4] |
| ROCK1 (at 1 µM ATP) | 230 | [4] |
| ROCK2 (at 1 µM ATP) | 123 | [4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | EC50 (nM) | Source |
| Doxycycline-inducible MRCKβ expressing cells | MLC Phosphorylation | 166 | [4] |
| Doxycycline-inducible ROCK1 expressing cells | MLC Phosphorylation | 501 | [4] |
| Doxycycline-inducible ROCK2 expressing cells | MLC Phosphorylation | 447 | [4] |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | 440 | [4] |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pMLC Levels Following BDP5290 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin Light Chain (MLC) phosphorylation is a critical regulatory mechanism in actin-myosin contractility, playing a pivotal role in various cellular processes, including cell migration, invasion, and cytokinesis. The myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) are key enzymes that phosphorylate MLC. BDP5290 has been identified as a potent and selective inhibitor of MRCK, making it a valuable tool for investigating the roles of MRCK in cancer progression and other diseases.[1][2][3] This document provides a detailed protocol for performing a Western blot to analyze the levels of phosphorylated MLC (pMLC) in cells treated with this compound.
Signaling Pathway of MLC Phosphorylation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to MLC phosphorylation and the point of inhibition by this compound.
Caption: Signaling pathway of MLC phosphorylation by MRCK and ROCK, and inhibition of MRCK by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for culturing cells and treating them with this compound to assess its effect on pMLC levels.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
-
After treatment, proceed immediately to the protein extraction protocol.
Protein Extraction
This protocol describes the lysis of cells to extract total protein while preserving the phosphorylation status of proteins.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4][5][6][7][8] A common recipe is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly add: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail 2 & 3.
-
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL per well).
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Store the protein lysates at -80°C until use.
SDS-PAGE and Western Blotting
This protocol details the separation of proteins by size, their transfer to a membrane, and the detection of pMLC.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-phospho-Myosin Light Chain 2 (Ser19) (e.g., from Cell Signaling Technology #3675).[9][10]
-
Primary antibody: anti-Total Myosin Light Chain 2 or a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host).
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Thaw the protein lysates on ice.
-
Prepare protein samples for loading by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and deionized water to a final volume.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the boiled samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pMLC (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the pMLC signal.
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow.
Caption: A step-by-step workflow for the Western blot analysis of pMLC.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of pMLC levels across different treatment conditions. The band intensities of pMLC and the loading control (e.g., total MLC or GAPDH) should be quantified using densitometry software. The pMLC signal should be normalized to the loading control signal.
| Treatment Group | This compound Concentration (µM) | Normalized pMLC Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.12 |
| This compound | 0.1 | 0.75 | 0.09 |
| This compound | 0.5 | 0.42 | 0.05 |
| This compound | 1.0 | 0.18 | 0.03 |
| This compound | 5.0 | 0.05 | 0.01 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line, treatment conditions, and experimental setup. A study on MDA-MB-231 breast cancer cells showed that this compound had an EC50 of 316 nM for the inhibition of pMLC.[1]
Conclusion
This application note provides a comprehensive protocol for the analysis of pMLC levels in response to this compound treatment using Western blotting. By following these detailed methodologies, researchers can effectively investigate the inhibitory effects of this compound on the MRCK signaling pathway and its downstream consequences on cellular contractility and motility.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. stratech.co.uk [stratech.co.uk]
- 8. phos-tag.com [phos-tag.com]
- 9. biocompare.com [biocompare.com]
- 10. Phospho-Myosin Light Chain 2 (Ser19) Mouse mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: X-ray Crystallography of BDP5290 with MRCKβ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for determining the X-ray crystal structure of the human Myotonic Dystrophy Kinase-related CDC42-binding Kinase beta (MRCKβ) in complex with the potent inhibitor BDP5290. The protocols detailed herein are based on the methodologies described in the discovery of this compound as a novel MRCK inhibitor.[1][2]
Introduction
MRCKβ is a serine/threonine kinase that plays a crucial role in regulating actin-myosin contractility and has been implicated in cancer cell motility and invasion.[1][3] As a downstream effector of the small GTPase CDC42, MRCKβ, along with its close homologue MRCKα, influences cellular processes by phosphorylating substrates such as the regulatory myosin light chain (MLC).[3] The development of selective MRCK inhibitors is a promising strategy for therapeutic intervention in metastatic cancers.
This compound, a 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was identified as a potent and selective inhibitor of MRCK kinases.[1][2] X-ray crystallography of the MRCKβ kinase domain in complex with this compound has provided critical insights into the inhibitor's binding mode, paving the way for structure-based drug design of next-generation MRCK inhibitors.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Ki (nM) | Selectivity over ROCK1 (Ki-fold) | Selectivity over ROCK2 (Ki-fold) |
| MRCKβ | 17 | 4 | 86 | 46 |
| MRCKα | - | 10 | - | - |
| ROCK1 | 230 | - | - | - |
| ROCK2 | 123 | - | - | - |
| Data derived from in vitro kinase assays performed at 1 µM ATP.[1] |
Table 2: Cellular Activity of this compound
| Cell-based Assay | Target Kinase | EC50 (nM) |
| MLC Phosphorylation Inhibition | MRCKβ | 166 |
| MLC Phosphorylation Inhibition | ROCK1 | 501 |
| MLC Phosphorylation Inhibition | ROCK2 | 447 |
| Data obtained from MDA-MB-231 cells expressing doxycycline-inducible kinase domains.[1] |
Table 3: Crystallographic Data for MRCKβ in Complex with this compound
| Parameter | Value |
| Resolution (Å) | 1.71 |
| PDB ID | 4UAL |
| The crystal structure of MRCKβ in complex with ADP was also determined to a resolution of 1.73 Å (PDB ID: 4UAK).[1] |
Experimental Protocols
Protocol 1: Expression and Purification of Human MRCKβ Kinase Domain
This protocol is a representative method for obtaining purified MRCKβ kinase domain suitable for crystallographic studies, based on common practices for kinase expression.
1. Gene Construct and Vector:
-
The human MRCKβ kinase domain (amino acid residues corresponding to the catalytic domain) is cloned into a suitable expression vector, such as a pET vector with an N-terminal Hexa-histidine (His6) tag for affinity purification.
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT).
-
Elute the His-tagged MRCKβ protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).
5. Tag Cleavage and Further Purification (Optional):
-
If required, cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Pass the cleaved protein solution through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Perform size-exclusion chromatography (gel filtration) to further purify the MRCKβ kinase domain and remove aggregates. The final buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
6. Protein Concentration and Quality Control:
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry.
Protocol 2: In Vitro Kinase Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay for measuring MRCKβ kinase activity and inhibition by compounds like this compound. This method is based on the IMAP™ (Immobilized Metal Affinity-based Phosphorescence) technology.
1. Reagents and Materials:
-
Purified MRCKβ enzyme.
-
FAM (Carboxyfluorescein)-labeled peptide substrate (e.g., a peptide derived from a known MRCK substrate like S6 ribosomal protein).
-
ATP.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
This compound or other test compounds.
-
IMAP™ Binding System (containing nanoparticles with immobilized metal coordination complexes).
-
384-well black microplates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
This compound or DMSO (for control wells).
-
A solution containing MRCKβ enzyme and the FAM-labeled peptide substrate.
-
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for MRCKβ (approximately 0.4 µM).[1]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the IMAP™ Binding Reagent.
-
Incubate the plate for another 30-60 minutes at room temperature to allow the phosphorylated peptide to bind to the nanoparticles.
-
Measure the fluorescence polarization of each well using the plate reader.
3. Data Analysis:
-
The increase in fluorescence polarization is proportional to the amount of phosphorylated peptide.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Protocol 3: Crystallization of the MRCKβ-BDP5290 Complex
This protocol provides a general framework for the co-crystallization of MRCKβ with this compound using the hanging drop vapor diffusion method.
1. Complex Formation:
-
Incubate the purified MRCKβ kinase domain (at ~5-10 mg/mL) with a 2-5 molar excess of this compound (dissolved in a suitable solvent like DMSO and then diluted) for at least 1 hour on ice.
2. Crystallization Screening:
-
Set up crystallization trials using commercially available sparse matrix screens.
-
Use the hanging drop vapor diffusion method. Mix 1 µL of the MRCKβ-BDP5290 complex with 1 µL of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
3. Crystal Optimization:
-
Monitor the crystallization trials regularly for crystal growth.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
4. X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities.
5. Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a homologous kinase structure as a search model.
-
Build the model of the MRCKβ-BDP5290 complex into the electron density map and refine the structure to obtain the final coordinates.
Visualizations
Caption: MRCKβ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for MRCKβ-BDP5290 co-crystallography.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BDP5290 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BDP5290 in experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected off-target effects. | Concentration of this compound may be too high, leading to inhibition of other kinases such as ROCK1 and ROCK2.[1][2] | Titrate this compound to the lowest effective concentration for your specific cell line and assay. An EC50 for cell viability in MDA-MB-231 cells has been reported to be >10 µM after 24 hours.[2] Consider using a more selective MRCK inhibitor if ROCK inhibition is a concern. |
| Inconsistent or no inhibition of cell migration/invasion. | Suboptimal concentration of this compound. Cell line may have low expression of MRCK or rely on redundant signaling pathways for migration. | Confirm the expression of MRCKα and MRCKβ in your cell line. Perform a dose-response experiment to determine the optimal concentration. For example, 2 µM this compound has been shown to strongly inhibit the invasion of human SCC12 squamous cell carcinoma cells in a 3D collagen matrix.[1] |
| No change in myosin light chain (MLC) phosphorylation. | Ineffective concentration of this compound or issue with antibody/western blot protocol. | Ensure you are using an antibody specific for phosphorylated MLC (pMLC). The EC50 for this compound to inhibit pMLC in parental MDA-MB-231 breast cancer cells was found to be 316 nM.[2] Run positive and negative controls for your western blot. |
| Variability between experimental replicates. | Inconsistent timing of this compound treatment. Issues with cell confluence or passage number. | Standardize the timing of drug addition and the duration of treatment. Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent small-molecule inhibitor of myotonic dystrophy kinase-related CDC42-binding kinases (MRCK), specifically MRCKα and MRCKβ.[1] It acts as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of the kinase domain.[1] MRCK kinases are downstream effectors of the Rho GTPase Cdc42 and play a crucial role in regulating actin-myosin contractility, which is essential for cell motility and invasion.[1][3] this compound has also been shown to have some inhibitory activity against ROCK1 and ROCK2 kinases, though it is more selective for MRCK.[2]
What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a good starting point for many cancer cell lines is in the range of 0.1 to 10 µM.[4] For instance, 1 µM this compound inhibited wound closure by over 60% in MDA-MB-231 cells without affecting cell viability.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
What are the known off-target effects of this compound?
While this compound is a potent MRCK inhibitor, it also exhibits inhibitory activity against ROCK1 and ROCK2 kinases, albeit with lower potency.[2] This dual kinase targeting may be a factor in its effectiveness in blocking cancer cell invasion.[2] When interpreting results, it is important to consider the potential contribution of ROCK inhibition, especially at higher concentrations of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Kinase/Cell Line | Reference |
| Ki | 10 nM | MRCKα | [2][4] |
| 4 nM | MRCKβ | [2] | |
| IC50 | 17 nM | MRCKβ | [2] |
| 230 nM | ROCK1 | [2] | |
| 123 nM | ROCK2 | [2] | |
| EC50 (pMLC Inhibition) | 316 nM | MDA-MB-231 cells | [2] |
| EC50 (Invasion Inhibition) | 440 nM | MDA-MB-231 cells | [2] |
| EC50 (Cell Viability) | >10 µM | MDA-MB-231 cells (24h) | [2] |
Experimental Protocols
Western Blot for Phosphorylated Myosin Light Chain (pMLC)
This protocol describes the detection of pMLC levels in cells treated with this compound to assess MRCK inhibition.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 60 minutes).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pMLC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.
-
Cell Preparation: Serum-starve the cells for 12-24 hours prior to the assay. Resuspend the cells in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification:
-
Remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control.
Visualizations
Caption: this compound inhibits the Cdc42-MRCK signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
BDP5290 off-target effects on ROCK kinases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BDP5290, with a specific focus on its off-target effects on ROCK kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent small-molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK), with high affinity for both MRCKα and MRCKβ isoforms.[1][2]
Q2: Does this compound have off-target effects on other kinases?
Yes, this compound exhibits off-target activity, most notably against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[2][3] While it is more selective for MRCK, it can inhibit ROCK kinases, especially at higher concentrations.[2][3]
Q3: How does the selectivity of this compound for MRCK compare to its effect on ROCK?
This compound demonstrates marked selectivity for MRCKβ over ROCK1 or ROCK2 in cellular assays for inhibiting myosin II light chain (MLC) phosphorylation.[1][2] In vitro kinase assays show that this compound is a potent inhibitor of both ROCK and MRCK.[3] Calculated Ki values have shown affinities for MRCKα and MRCKβ that were 318 to 2371 fold greater for this compound and its analogs than for ROCK1 or ROCK2.[4]
Q4: What are the known IC50 values for this compound against MRCK and ROCK kinases?
The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
Troubleshooting Guide
Issue 1: Unexpected cellular phenotypes consistent with ROCK inhibition.
-
Question: I am observing cellular effects, such as a significant reduction in stress fibers, which are characteristic of ROCK inhibition, even though I intended to only inhibit MRCK. Why is this happening?
-
Answer: This is likely due to the off-target inhibition of ROCK1 and ROCK2 by this compound, especially if you are using higher concentrations of the inhibitor. While this compound is more selective for MRCK, it can still potently inhibit ROCK kinases.[2][3] The widely-used ROCK selective inhibitor Y27632 primarily reduces MLC phosphorylation on stress fibres, whereas this compound can block MLC phosphorylation at both cytoplasmic actin stress fibres and peripheral cortical actin bundles.[1][2]
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired MRCK-specific phenotype while minimizing ROCK inhibition.
-
Use a More Selective ROCK Inhibitor as a Control: Include a highly selective ROCK inhibitor, such as Y27632, in your experiments to differentiate between MRCK- and ROCK-specific effects.[1][2]
-
Analyze Phosphorylation of Specific Substrates: Assess the phosphorylation levels of downstream targets specific to MRCK and ROCK to confirm the on-target and off-target effects in your cellular system. For instance, analyze Myosin Light Chain 2 (MLC2) phosphorylation.[1][2]
-
Issue 2: Inconsistent results in in vitro kinase assays.
-
Question: My in vitro kinase assay results with this compound are variable. What could be the cause?
-
Answer: Inconsistent results in kinase assays can stem from several factors, including assay conditions and reagent quality.
Troubleshooting Steps:
-
Verify ATP Concentration: The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay.[5] Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km value for the kinase, or at physiological levels if you are assessing cellular potency.[6]
-
Ensure Enzyme Purity and Activity: The purity and activity of your recombinant MRCK and ROCK kinases are critical. Contaminating kinases can lead to misleading results.[7]
-
Optimize Assay Buffer Conditions: Factors such as pH, ionic strength, and the presence of detergents can influence enzyme activity and inhibitor binding.[7] Refer to established protocols for optimal buffer conditions for MRCK and ROCK kinase assays.
-
Use a Standard Control Inhibitor: Include a well-characterized inhibitor with a known IC50 for your target kinases in every assay to ensure consistency and data quality.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against MRCK and ROCK Kinases
| Kinase | IC50 (nM) |
| MRCKα | 10[3] |
| MRCKβ | 100[3] |
| ROCK1 | 5[3] |
| ROCK2 | 50[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol is based on a typical fluorescence polarization (FP) assay format used to measure kinase activity.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, or ROCK2 kinase
-
Fluorescently labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)
-
ATP
-
This compound
-
Assay Buffer (e.g., 20 mM Tris pH 7.4, 0.01% Tween-20, 1 mM DTT, and appropriate MgCl2 concentration)
-
Stop Reagent (containing a chelating agent like EDTA)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the kinase and the fluorescently labeled peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2 to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the stop reagent.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for this compound kinase assay.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BDP5290 selectivity for MRCK over ROCK
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the selectivity of BDP5290 for Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) over Rho-associated coiled-coil containing protein kinase (ROCK).
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound for MRCK over ROCK kinases?
A1: this compound is a potent inhibitor of both MRCK and ROCK kinases, but it generally exhibits preferential activity towards MRCK isoforms.[1][2] However, the precise selectivity can vary depending on the specific isoforms and the experimental conditions. For instance, in vitro enzyme assays have demonstrated that this compound has a marked selectivity for MRCKβ over ROCK1 and ROCK2.[1][2]
Q2: How is the selectivity of this compound quantified?
A2: The selectivity of this compound is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki) against different kinases. A lower IC50 or Ki value indicates higher potency. The ratio of these values between different kinases provides a measure of selectivity. For example, calculated Ki values have shown an 86-fold and 46-fold in vitro selectivity for MRCKβ over ROCK1 and ROCK2, respectively.[2]
Q3: Why do I see different IC50 values reported for this compound in different studies?
A3: Variations in reported IC50 values can arise from differences in experimental protocols. Key factors include the ATP concentration used in the kinase assay, the specific recombinant kinase constructs, the substrate used, and the detection method.[3] For example, assays performed at ATP concentrations close to the Michaelis constant (Km) of the kinase will yield IC50 values that are more representative of the inhibitor's intrinsic affinity (Ki).[3]
Q4: My cellular assay results with this compound don't perfectly match the in vitro selectivity data. Why might this be?
A4: Discrepancies between in vitro and cellular assay results are not uncommon. Several factors can contribute to this, including:
-
Cellular ATP concentration: Intracellular ATP levels are typically much higher than those used in many in vitro assays, which can affect the apparent potency of ATP-competitive inhibitors like this compound.
-
Cell permeability and efflux: The ability of this compound to cross the cell membrane and its potential removal by efflux pumps can influence its effective intracellular concentration.
-
Off-target effects: In a cellular context, this compound may interact with other kinases or proteins, leading to phenotypes that are not solely attributable to MRCK or ROCK inhibition.
-
Scaffolding and localization: The localization of MRCK and ROCK within the cell and their interaction with scaffolding proteins can modulate their sensitivity to inhibitors.
Q5: What are the functional consequences of inhibiting MRCK versus ROCK?
A5: Both MRCK and ROCK are key regulators of the actin-myosin cytoskeleton and are involved in processes like cell motility, morphology, and invasion.[1][4] However, they have distinct upstream activators (MRCK is primarily activated by Cdc42, while ROCK is activated by RhoA) and can have different subcellular localizations and substrate specificities.[3][5] this compound has been shown to be more effective than the ROCK-selective inhibitor Y27632 at reducing breast cancer cell invasion, suggesting that targeting MRCK may be a valuable therapeutic strategy.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration Variability | Ensure a consistent ATP concentration is used across all assays. For determining intrinsic potency (Ki), use an ATP concentration at or near the Km for each kinase. |
| Enzyme Activity Variation | Use highly purified and well-characterized recombinant kinase preparations. Verify the specific activity of each enzyme lot before use. |
| Substrate Quality | Use a high-quality, validated substrate. Ensure the substrate concentration is appropriate for the assay and is not limiting. |
| Assay Buffer Composition | Maintain consistent buffer conditions (pH, ionic strength, cofactors like Mg2+) for all kinase reactions. |
| Inhibitor Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure complete solubilization of the compound. |
Problem 2: Low or no inhibition observed in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Increase the incubation time with this compound. If possible, use a cell line with known good permeability to small molecules. |
| Compound Efflux | Co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases. |
| High Cell Seeding Density | Optimize cell seeding density. Overly confluent cells may exhibit altered signaling pathways or reduced compound accessibility. |
| Incorrect Timepoint for Analysis | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the desired phenotype. |
| Cell Line Specificity | The target kinase may not be expressed or be functionally important in the chosen cell line. Confirm target expression via Western blot or qPCR. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound against MRCK and ROCK isoforms.
Table 1: IC50 Values of this compound
| Kinase | IC50 (nM) - Source 1[6][7][8][9][10] | IC50 (nM) - Source 2[2] |
| MRCKα | 10 | - |
| MRCKβ | 100 | 17 |
| ROCK1 | 5 | 230 |
| ROCK2 | 50 | 123 |
Note: IC50 values can vary based on assay conditions.
Table 2: Ki Values and Selectivity of this compound
| Kinase | Ki (nM)[2] | Selectivity (fold) over MRCKβ |
| MRCKα | 10 | 2.5 |
| MRCKβ | 4 | 1 |
| ROCK1 | 344 | 86 |
| ROCK2 | 184 | 46 |
Experimental Protocols
In Vitro Kinase Selectivity Assay (IMAP Fluorescence Polarization)
This protocol is a representative method for determining the in vitro selectivity of this compound.
1. Reagents:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
FAM-labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
IMAP™ Binding Buffer and Reagent (Molecular Devices)
-
384-well black microplates
2. Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions. Include wells with buffer only (no inhibitor control) and wells for a no enzyme control.
-
Add 2.5 µL of a 2x kinase solution (e.g., 2 nM final concentration) to each well, except for the no enzyme control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM FAM-peptide and 2x Km ATP final concentrations).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 15 µL of the IMAP™ Binding Solution.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Read the fluorescence polarization on a compatible plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the no inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the in vitro kinase selectivity assay.
Caption: Simplified signaling pathways of MRCK and ROCK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
BDP5290 Invasion Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BDP5290 invasion assay. The information is tailored for scientists in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or no cell invasion in our this compound treatment group, but also in our vehicle control. What are the possible causes and solutions?
A1: This issue often points to a sub-optimal assay setup rather than a specific effect of this compound. Here are several factors to consider and troubleshoot:
-
Matrigel Barrier Thickness: The Matrigel layer may be too thick or too concentrated for the cells to degrade and penetrate effectively.[1][2][3]
-
Solution: Optimize the Matrigel concentration. A typical starting range is 100 µg/cm² to 300 µg/cm².[4] You can perform a titration experiment to determine the ideal concentration for your specific cell line.[5] Ensure the Matrigel is thawed on ice overnight to prevent premature polymerization and is kept cold during the coating process.[4]
-
-
Cell Seeding Density: The number of cells seeded in the upper chamber might be too low.
-
Incubation Time: The assay duration may be too short for the cells to invade.
-
Chemoattractant Gradient: The chemoattractant in the lower chamber may not be potent enough to induce cell migration.
-
Solution: Fetal Bovine Serum (FBS) is a commonly used chemoattractant, typically at a concentration of 10% in the lower chamber. Ensure that the medium in the upper chamber is serum-free to establish a strong gradient.[6] You can also test different concentrations of FBS or other specific chemoattractants relevant to your cell type.[5][7]
-
-
Cell Health and Passage Number: Cells may be unhealthy, or their passage number might be too high, leading to reduced invasive potential.
-
Solution: Use cells that are in a logarithmic growth phase and have a low passage number.[2] Ensure high cell viability before seeding.
-
Q2: We see high variability between replicate wells. How can we improve the consistency of our this compound invasion assay?
A2: High variability can obscure the true effect of this compound. To improve consistency, consider the following:
-
Uneven Matrigel Coating: An uneven Matrigel layer can lead to variable invasion across different wells.
-
Inaccurate Cell Seeding: Pipetting errors can lead to different numbers of cells in each well.
-
Solution: Ensure the cell suspension is homogenous before seeding by gently mixing. Use calibrated pipettes and consistent pipetting techniques.
-
-
Edge Effects: Wells on the outer edges of the plate can be more prone to evaporation, altering media and chemoattractant concentrations.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate. Fill the surrounding empty wells with sterile water or PBS to maintain humidity.
-
-
Inconsistent Removal of Non-Invaded Cells: Aggressive or inconsistent swabbing of the upper membrane can dislodge the membrane or remove some invaded cells from the underside.
Q3: How do we confirm that the observed reduction in invasion is due to the specific activity of this compound?
A3: To ensure the observed effect is specific to this compound's inhibition of MRCK, consider these experimental controls:
-
Dose-Response Curve: Perform the invasion assay with a range of this compound concentrations. A clear dose-dependent inhibition of invasion would support a specific effect.
-
Positive and Negative Controls:
-
Vehicle Control: This is essential to control for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control for Invasion Inhibition: If available, use another known inhibitor of cell invasion for your cell type to benchmark the effect of this compound.
-
Negative Control Cell Line: Include a non-invasive cell line to confirm that the Matrigel barrier is effective.[5]
-
-
Mechanism of Action Confirmation: this compound is a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK).[10][11] It functions by blocking the phosphorylation of Myosin Light Chain (MLC), which is crucial for the actin-myosin contractility required for cell invasion.[10][11]
-
Western Blot Analysis: You can perform a parallel experiment to treat cells with this compound and analyze the phosphorylation status of MLC (pMLC) by Western blot. A reduction in pMLC levels upon this compound treatment would confirm its on-target activity. This compound has been shown to be more effective at reducing MLC phosphorylation at cortical actin-myosin structures compared to the ROCK inhibitor Y27632.[11]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your this compound invasion assay.
| Parameter | Recommended Starting Range | Notes |
| Cell Seeding Density | 25,000 - 100,000 cells/insert | Highly dependent on cell type and insert size (data for 24-well plate inserts).[1][3][5] |
| Matrigel Concentration | 100 - 300 µg/cm² | Optimization is critical.[4] Less invasive cells may require lower concentrations. |
| Incubation Time | 16 - 48 hours | Highly cell-type dependent.[1][3] |
| Chemoattractant (FBS) | 5% - 10% | Use serum-free media in the upper chamber to establish a gradient.[7] |
| This compound Concentration | 1 - 10 µM | A starting point based on published studies. A dose-response is recommended.[10] |
| This compound In Vitro Kinase Inhibition | IC50 Value |
| MRCKβ | 17 nM |
| ROCK1 | 230 nM |
| ROCK2 | 123 nM |
| (Data obtained from in vitro enzyme assays at 1 µM ATP)[11] |
Experimental Protocols
Protocol: this compound Transwell Invasion Assay
This protocol provides a general framework. Optimization of cell number, Matrigel concentration, and incubation time is essential for each cell line.
Materials:
-
24-well plate with transwell inserts (8 µm pore size is common)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS)
-
This compound
-
Vehicle (e.g., DMSO)
-
Cells of interest
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight at 4°C.[4]
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free medium.[3][9] Keep everything on ice.
-
Add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert.[1][3][8]
-
Incubate at 37°C for at least 1-2 hours to allow for polymerization.[4]
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.[1][2][3]
-
Harvest cells using a non-enzymatic cell dissociation buffer if possible, to avoid cleaving surface receptors.[6]
-
Resuspend cells in serum-free medium and perform a cell count. Adjust the concentration to the desired seeding density.
-
-
Assay Setup:
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.[6]
-
Prepare your cell suspensions in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the predetermined optimal time (e.g., 24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Gently remove the non-invaded cells from the inside of the insert with a cotton swab.[1][3][9]
-
Fix the invaded cells on the underside of the membrane with 4% paraformaldehyde for 15-20 minutes.[1][3]
-
Wash the inserts with PBS.
-
Stain the invaded cells with 0.5% Crystal Violet for 10-15 minutes.[1][3]
-
Wash the inserts again with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image the underside of the membrane using a microscope and count the number of invaded cells in several random fields of view. The results can be averaged for each condition.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MRCK, preventing MLC phosphorylation and reducing cell invasion.
Experimental Workflow for this compound Invasion Assay
Caption: Workflow for conducting the this compound transwell invasion assay.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting this compound invasion assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. corning.com [corning.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BDP5290 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to the MRCK inhibitor, BDP5290, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) α and β.[1][2] MRCK kinases are downstream effectors of the Rho GTPase Cdc42 and play a crucial role in regulating actin-myosin contractility.[1] By inhibiting MRCK, this compound reduces the phosphorylation of Myosin Light Chain (MLC), which in turn decreases cancer cell motility and invasion.[3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, several plausible mechanisms can be hypothesized based on the known signaling pathway and general principles of kinase inhibitor resistance:
-
Upregulation of the ROCK Pathway: The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) share downstream substrates with MRCK, including MLC.[6] Upregulation of the ROCK signaling pathway could compensate for MRCK inhibition, thereby maintaining actin-myosin contractility and cell invasion.[6]
-
Hyperactivation of Upstream Signaling: Increased activity of Cdc42, the upstream activator of MRCK, has been implicated in multidrug resistance.[7][8][9] This can occur through various mechanisms, including the upregulation of drug efflux pumps, which would reduce the intracellular concentration of this compound.[8]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance to targeted therapies by rewiring their signaling networks to bypass the inhibited pathway.[6] This could involve the activation of other pathways that promote cell migration and survival, independent of MRCK signaling.
Q3: How can I experimentally determine if my cells are developing resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line.[10] A significant increase in the IC50/EC50 value is indicative of resistance.[10] This can be assessed using cell viability assays (e.g., MTT, CellTiter-Glo) or functional assays such as a 3D invasion assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased efficacy of this compound in invasion assays. | Upregulation of the compensatory ROCK pathway. | - Perform a western blot to assess the protein levels and activity (e.g., phosphorylation of downstream targets) of ROCK1 and ROCK2.- Test for synergistic effects by co-treating cells with this compound and a ROCK inhibitor (e.g., Y-27632).[2] |
| Reduced intracellular accumulation of this compound. | Increased expression of drug efflux pumps (e.g., P-glycoprotein, MRP1) due to hyperactivation of Cdc42. | - Use quantitative PCR or western blotting to measure the expression levels of common drug resistance pumps.- Co-administer this compound with known efflux pump inhibitors to see if sensitivity is restored. |
| No change in ROCK pathway activity, but still observing resistance. | Activation of other compensatory signaling pathways that promote cell motility and survival. | - Perform phosphoproteomic or transcriptomic analysis to identify upregulated pathways in the resistant cells compared to parental cells.- Investigate the identified pathways with specific inhibitors in combination with this compound. |
| Inconsistent results in cell-based assays. | Issues with experimental setup, such as cell passage number, seeding density, or assay timing. | - Ensure consistent cell passage number and seeding density between experiments.- Optimize the duration of drug treatment to allow for at least one to two cell divisions.[11] |
Data Presentation
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Target | Assay Type | IC50/EC50 (nM) | Reference |
| MRCKα | In Vitro Kinase Assay | 10 | [12] |
| MRCKβ | In Vitro Kinase Assay | 100 | [12] |
| ROCK1 | In Vitro Kinase Assay | 5 | [12] |
| ROCK2 | In Vitro Kinase Assay | 50 | [12] |
| MRCKβ (induced) | Cell-Based pMLC Assay | 166 | [3] |
| ROCK1 (induced) | Cell-Based pMLC Assay | 501 | [3] |
| ROCK2 (induced) | Cell-Based pMLC Assay | 447 | [3] |
Table 2: Effect of this compound on Cancer Cell Phenotypes
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Matrigel Invasion | 0.1 - 10 µM | Dose-dependent inhibition, with complete inhibition at 10 µM. | [12] |
| MDA-MB-231 | Wound Closure | 1 µM | >60% inhibition of wound closure. | [12] |
| SCC12 | 3D Collagen Invasion | 2 µM | Strong inhibition of invasion. | [5] |
Experimental Protocols
Protocol 1: 3D Matrigel Invasion Assay
This protocol is adapted from standard methodologies to assess cancer cell invasion.[13]
Materials:
-
This compound
-
Resistant and parental cancer cell lines
-
Serum-free cell culture medium
-
Cell culture medium with serum (as a chemoattractant)
-
Matrigel Basement Membrane Matrix
-
24-well plates with 8.0 µm pore size cell culture inserts
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of each cell culture insert.
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 500 µL of the cell suspension to the Matrigel-coated upper chamber of the inserts.
-
Add 750 µL of medium containing serum to the lower chamber of the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several microscopic fields for each insert.
-
Protocol 2: Quantitative Western Blot for Phospho-MLC (pMLC)
This protocol outlines the steps to quantify changes in MLC phosphorylation upon this compound treatment.
Materials:
-
This compound
-
Resistant and parental cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pMLC, anti-total MLC, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize the pMLC signal to the total MLC signal and the loading control.
-
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Focus on Cdc42 in Breast Cancer: New Insights, Target Therapy Development and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc42 Signaling Pathway Inhibition as a Therapeutic Target in Ras- Related Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
BDP5290 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of BDP5290, a potent inhibitor of both ROCK and MRCK kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor with high potency against both myotonic dystrophy kinase-related CDC42-binding kinases (MRCKα and MRCKβ) and Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[1] Its primary mechanism of action is the inhibition of these kinases, which play crucial roles in regulating actin-myosin contractility. By inhibiting MRCK and ROCK, this compound leads to reduced phosphorylation of myosin light chain (MLC), thereby affecting cell motility, invasion, and other cellular processes dependent on cytoskeletal dynamics.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For detailed instructions on preparing stock solutions and working concentrations, please refer to the specific product datasheet provided by the supplier. It is important to use high-quality, anhydrous DMSO to minimize degradation.
Q4: What is the known stability of this compound in aqueous solutions and under different pH conditions?
A4: While specific degradation pathway data for this compound is limited, pyrazole-containing compounds can be susceptible to hydrolysis under certain pH conditions.[5] It is recommended to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. Long-term storage of this compound in aqueous buffers is not advised. For experiments requiring specific pH conditions, it is best to perform preliminary stability tests.
Q5: Is this compound light-sensitive?
A5: There is no specific data available on the photostability of this compound. However, as a general precaution for complex organic molecules, it is advisable to protect solutions from direct light exposure by using amber vials or by wrapping containers in foil, especially for long-term storage and during experiments.
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder | -20°C | 3 years | MedchemExpress |
| 4°C | 2 years | MedchemExpress | |
| In Solvent (DMSO) | -80°C | 2 years | MedchemExpress |
| -20°C | 1 year | MedchemExpress | |
| 4°C | 2 weeks | DC Chemicals | |
| -80°C | 6 months | DC Chemicals |
Experimental Protocols
Protocol 1: Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
1. Objective: To determine the degradation of this compound over time under defined conditions (e.g., specific buffer, pH, temperature, light exposure).
2. Materials:
- This compound
- High-quality solvent (e.g., DMSO, anhydrous)
- Experimental buffer (e.g., PBS, Tris)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator or water bath
- Light source (for photostability testing)
- Control samples (freshly prepared this compound solution)
3. Method:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Dilute the stock solution into the experimental buffer to the desired final concentration.
- Divide the solution into aliquots for different time points and conditions.
- For thermal stability, incubate aliquots at the desired temperature.
- For photostability, expose aliquots to a controlled light source, ensuring a dark control is also maintained.
- At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and immediately analyze it by HPLC. A freshly prepared standard should be run in parallel as a control.
- Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the area of the parent this compound peak.
- Quantify the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
BDP5290 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK). This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that primarily targets the serine/threonine kinases MRCKα and MRCKβ.[1][2] These kinases are key regulators of actin-myosin contractility.[1][2] this compound also exhibits some inhibitory activity against ROCK1 and ROCK2, though it is more selective for MRCK.[2] The primary downstream effect of this compound is the inhibition of myosin II light chain (MLC) phosphorylation, which leads to reduced cell motility and invasion.[1][2]
Q2: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific biological question. However, published studies have shown effective inhibition of MLC phosphorylation and cancer cell invasion at concentrations ranging from 0.1 µM to 10 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does this compound differ from the ROCK inhibitor Y27632?
While both this compound and Y27632 inhibit pathways that regulate actin-myosin contractility, they have different primary targets. This compound is more selective for MRCK, whereas Y27632 is a selective inhibitor of ROCK kinases.[2] This difference in selectivity can lead to distinct cellular phenotypes. For instance, this compound has been shown to be more effective at reducing MLC phosphorylation at cortical actin-myosin structures, while Y27632 primarily affects stress fibers.[1][2] Consequently, this compound can be more potent in inhibiting the invasion of certain cancer cell lines compared to Y27632.[1][2]
Troubleshooting Guide
Unexpected Result 1: Lack of Expected Phenotype (e.g., no reduction in cell invasion or MLC phosphorylation)
Possible Cause 1: Inhibitor Inactivity
-
Solution:
-
Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh stock solutions if necessary.
-
Confirm Working Concentration: Perform a dose-response experiment to confirm that the concentration being used is sufficient to inhibit MRCK in your cell line. IC50 values can vary between cell types.
-
Possible Cause 2: Low MRCK Expression or Activity in the Cell Model
-
Solution:
-
Assess Target Expression: Confirm the expression of MRCKα and MRCKβ in your cell line using techniques like Western blotting or qPCR. If the expression is low, consider using a different cell model.
-
Positive Controls: Include a positive control cell line known to be sensitive to this compound or a positive control treatment (e.g., a known activator of the MRCK pathway) to ensure the assay is working correctly.
-
Possible Cause 3: Redundant Signaling Pathways
-
Solution:
-
Investigate Alternative Pathways: In some cell types, other pathways might compensate for the inhibition of MRCK. For example, the ROCK pathway also regulates myosin phosphorylation. Consider co-treatment with a ROCK inhibitor like Y27632 to investigate potential redundancy.
-
Unexpected Result 2: Significant Cell Toxicity or Death at Expected Working Concentrations
Possible Cause 1: Off-Target Effects
-
Solution:
-
Review Kinome Selectivity: While this compound is selective for MRCK, it can inhibit other kinases at higher concentrations. A kinome scan has shown that at 10 µM, this compound can inhibit other kinases to varying degrees.[4]
-
Titrate Concentration: Perform a cell viability assay (e.g., MTT or AlamarBlue) with a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line. Published data suggests that this compound has an EC50 for viability of >10 µM in MDA-MB-231 cells.[3]
-
Use a Lower, Effective Concentration: Based on the dose-response and toxicity data, choose the lowest concentration that elicits the desired biological effect with minimal toxicity.
-
Possible Cause 2: Cell Line Sensitivity
-
Solution:
-
Characterize Cell Line: Different cell lines can have varying sensitivities to kinase inhibitors. It is crucial to establish a baseline toxicity profile for each new cell line used.
-
Unexpected Result 3: Results with this compound Contradict Findings with Y27632
Possible Cause: Differential Roles of MRCK and ROCK in the Investigated Process
-
Solution:
-
Analyze Subcellular Localization of Effects: As mentioned, this compound and Y27632 can have different effects on MLC phosphorylation in different cellular compartments (cortical actin vs. stress fibers).[1][2] Use immunofluorescence to visualize the localization of phosphorylated MLC and other cytoskeletal components to understand the specific roles of MRCK and ROCK in your experimental system.
-
Consult Literature for Pathway Specifics: Research the known roles of MRCK and ROCK in the specific cell type and biological process you are studying. This can provide insights into why their inhibitors produce different phenotypes. For example, in some contexts, MRCK, but not ROCK, is required for collective cell invasion.[5]
-
Data and Protocols
In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MRCKα | ~10 |
| MRCKβ | ~17-100 |
| ROCK1 | ~230 |
| ROCK2 | ~123 |
Note: IC50 values can vary depending on the assay conditions.[2][3]
Experimental Protocols
Western Blotting for Phospho-MLC
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MLC (e.g., Ser19) and total MLC overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Visualizations
MRCK Signaling Pathway
Caption: Simplified MRCK signaling pathway leading to cell motility.
Troubleshooting Workflow for Lack of Phenotype
Caption: Logical steps for troubleshooting a lack of expected phenotype.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BDP5290 vehicle control for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using BDP5290 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule inhibitor of both Rho-associated coiled-coil containing protein kinases (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinases (MRCK).[1][2][3] It functions by competing with ATP for the kinase domain's nucleotide-binding pocket, thereby preventing the phosphorylation of downstream substrates.[4][5] This inhibition disrupts signaling pathways that regulate actin-myosin contractility, which is crucial for processes like cell motility and invasion.[4][5][6]
2. How should I prepare and store this compound for in vitro experiments?
This compound is typically supplied as a solid powder. For in vitro use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7][8] It is recommended to store the powder at -20°C for long-term stability (up to 2 years).[1] DMSO stock solutions can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] Always refer to the manufacturer's datasheet for specific storage recommendations.
3. What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. However, studies have shown that this compound can effectively inhibit cancer cell invasion at concentrations ranging from 0.1 µM to 10 µM.[2][8] It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
4. What are the appropriate controls to include when using this compound?
To ensure that the observed effects are due to the inhibitory action of this compound and not the solvent, it is crucial to include a vehicle control . This typically consists of treating a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Additionally, including a positive control, such as a known activator of the pathway, and a negative control (untreated cells) can help in interpreting the results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Compound degradation: Improper storage of the this compound powder or stock solution may have led to its degradation. 3. Cell line insensitivity: The targeted signaling pathway may not be active or critical in your chosen cell line. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Ensure that this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions if necessary. 3. Confirm the expression and activity of MRCK and ROCK kinases in your cell line via techniques like Western blotting or qPCR. |
| Precipitation of this compound in culture medium. | Poor solubility: this compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to keep the compound dissolved. | 1. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is non-toxic to the cells (typically <0.5%). 2. Prepare intermediate dilutions of the this compound stock solution in culture medium before adding it to the final cell culture. 3. Gently agitate the culture plate after adding this compound to ensure proper mixing. |
| Observed cytotoxicity at expected working concentrations. | Off-target effects or solvent toxicity: High concentrations of this compound or the solvent may induce cellular toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle in your cell line. 2. Lower the concentration of this compound and/or the vehicle in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |
| MRCKα | 10 | 10 |
| MRCKβ | 100 | 4 |
| ROCK1 | 5 | Not Reported |
| ROCK2 | 50 | Not Reported |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound primarily inhibits the phosphorylation of Myosin Light Chain 2 (MLC2) by MRCK and ROCK kinases. This pathway is downstream of the small GTPase Cdc42.
Caption: this compound inhibits MRCK and ROCK, blocking MLC2 phosphorylation.
Experimental Workflow for In Vitro this compound Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound and assessing its effect on protein phosphorylation.
Caption: Workflow for this compound treatment and analysis of protein phosphorylation.
Troubleshooting Logic for this compound Experiments
This decision tree can help diagnose common issues encountered during in vitro studies with this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound supplier | CAS 1817698-21-7 | MRCK inhibitor| AOBIOUS [aobious.com]
- 8. xcessbio.com [xcessbio.com]
Technical Support Center: Assessing BDP5290 Efficacy In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vivo efficacy of BDP5290, a potent inhibitor of the Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). The information is presented in a question-and-answer format to address specific challenges and provide detailed experimental protocols.
Disclaimer: Publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound is limited. The following protocols and data are based on the known mechanism of action of this compound, its in vitro activity, and general practices for evaluating kinase inhibitors in preclinical cancer models. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets MRCKα and MRCKβ.[1][2] Its mechanism of action is the inhibition of Myosin II Light Chain (MLC) phosphorylation, a critical process for actin-myosin contractility.[1][2] By inhibiting MRCK, this compound disrupts cellular processes that are highly dependent on cytoskeletal dynamics, such as cell motility and invasion.[1][2]
Q2: What are the potential in vivo applications of this compound?
A2: Based on its mechanism of action and in vitro data, this compound is primarily investigated for its potential as an anti-cancer agent, specifically for its ability to inhibit tumor cell invasion and metastasis.[1][2] In vitro studies have demonstrated its efficacy in reducing the invasive potential of breast cancer (MDA-MB-231) and squamous cell carcinoma (SCC12) cells.[1][2]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily targets the Cdc42-MRCK signaling pathway. Activated Cdc42 recruits and activates MRCK at the cell membrane. MRCK then phosphorylates several downstream targets, including the Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), and activates LIM Kinase (LIMK). This cascade of events leads to increased actin filament stability and myosin-driven contractility, which are essential for cell migration and invasion.
Signaling Pathway Diagram
Caption: The Cdc42-MRCK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue 1: No observable anti-tumor effect in vivo.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | - Verify the formulation and solubility of this compound. Consider using a vehicle such as DMSO or a cyclodextrin-based formulation to improve solubility. - Perform a pilot pharmacokinetic (PK) study to determine the Cmax, T1/2, and overall exposure in your animal model. This will help optimize the dosing regimen. - Consider alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) that may lead to better bioavailability. |
| Suboptimal Dosing Regimen | - Increase the dosing frequency based on the determined half-life of the compound to maintain therapeutic concentrations. - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a dose that shows target engagement (e.g., reduction in pMLC in tumor tissue). |
| Tumor Model Resistance | - Confirm that the chosen cancer cell line expresses MRCK and is sensitive to this compound in vitro. - Consider using an orthotopic or metastatic model, as the anti-invasive properties of this compound may be more apparent in these contexts than in a subcutaneous model. |
| Drug Instability | - Assess the stability of the this compound formulation under storage and experimental conditions. |
Issue 2: Observed toxicity in animal models.
| Potential Cause | Troubleshooting Step |
| Dose is too high | - Reduce the dose of this compound. A thorough dose-finding study is crucial. - Monitor animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Off-target effects | - While this compound is selective for MRCK, high concentrations may inhibit other kinases, such as ROCK. Reducing the dose may mitigate these effects. - Analyze key organs (liver, kidney, spleen) for histopathological changes at the end of the study. |
| Vehicle-related toxicity | - Run a vehicle-only control group to assess any toxicity associated with the formulation. - If using DMSO, ensure the final concentration is within a tolerable range for the chosen route of administration. |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the effect of this compound on the growth of subcutaneous tumors.
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft efficacy study.
Methodology:
-
Cell Culture: Culture human breast cancer (MDA-MB-231) or squamous cell carcinoma (SCC12) cells in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 10% DMSO in saline).
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg, to be optimized in pilot studies) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Excise tumors and measure their final weight.
-
Collect a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for pMLC).
-
Protocol 2: Assessing the Anti-Metastatic Potential of this compound
This protocol is designed to evaluate the effect of this compound on cancer cell metastasis.
Experimental Workflow Diagram
Caption: Workflow for an experimental metastasis model.
Methodology:
-
Cell Line: Use a cancer cell line that has been engineered to express luciferase (e.g., MDA-MB-231-luc).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Cell Injection:
-
Inject 1 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS into the lateral tail vein or via intracardiac injection.
-
-
Drug Administration:
-
Begin treatment with this compound or vehicle one day after cell injection. The dosing regimen should be based on prior PK and MTD studies.
-
-
Monitoring Metastasis:
-
Perform weekly in vivo bioluminescent imaging (BLI) to monitor the development and progression of metastatic lesions.
-
Quantify the BLI signal in specific regions of interest (e.g., lungs, liver, bone).
-
-
Endpoint and Analysis:
-
Euthanize mice at a predetermined endpoint (e.g., after 4-6 weeks or when control animals show signs of significant metastatic burden).
-
Harvest organs of interest (e.g., lungs, liver, bones) and perform ex vivo BLI or histological analysis to confirm and quantify metastatic nodules.
-
Quantitative Data Summary
As specific in vivo efficacy data for this compound is not publicly available, the following tables present a template for how to structure and report such data.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| MRCKβ | 17 |
| ROCK1 | 230 |
| ROCK2 | 123 |
| Data from Unbekandt et al., 2014 |
Table 2: Example of In Vivo Efficacy Data Reporting (Subcutaneous Xenograft Model)
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | [Insert Data] | N/A | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Calculate] | [Insert Data] |
Table 3: Example of In Vivo Efficacy Data Reporting (Metastasis Model)
| Treatment Group | Mean Bioluminescent Signal at Endpoint (photons/s) ± SEM | Number of Surface Lung Metastases ± SEM |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound (X mg/kg) | [Insert Data] | [Insert Data] |
References
Validation & Comparative
BDP5290 Versus Other MRCK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK) inhibitor BDP5290 with other alternatives, supported by experimental data.
Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCKs) are serine/threonine kinases that play a crucial role in regulating the actin-myosin cytoskeleton.[1][2] Downstream of the Cdc42 GTPase, MRCKα, MRCKβ, and MRCKγ phosphorylate various substrates to promote actin filament stabilization and actin-myosin contractile force generation, thereby influencing cell motility, adhesion, and morphology.[1][3] Given their involvement in processes like cancer cell invasion and metastasis, MRCK inhibitors have emerged as promising therapeutic agents.[4][5][6] This guide focuses on this compound, an early MRCK inhibitor, and compares it to more recently developed and potent inhibitors.
Overview of MRCK Signaling Pathway
MRCKs are key effectors of the Rho GTPase Cdc42.[2] Upon activation, MRCKs phosphorylate several substrates to modulate cytoskeletal dynamics. Key substrates include:
-
Myosin Light Chain 2 (MLC2): MRCK directly phosphorylates MLC2 at Ser19, which promotes actin-myosin contraction.[1]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by MRCK inhibits the activity of myosin light chain phosphatase (MLCP), leading to a net increase in MLC phosphorylation and contractility.[1][7]
-
LIM Kinase (LIMK): MRCK can phosphorylate and activate LIMK, which in turn phosphorylates and inactivates the actin-severing protein cofilin. This results in the stabilization of actin filaments.[1][2]
The concerted action of these phosphorylation events leads to increased cellular contractility and motility.[1]
MRCK Signaling Pathway Diagram.
Comparative Performance of MRCK Inhibitors
This compound was one of the first potent MRCK inhibitors identified.[4] However, subsequent research has led to the development of more potent and selective inhibitors, such as BDP8900 and BDP9066.[8] The following tables summarize the in vitro and cellular activities of these compounds against MRCK and the closely related ROCK kinases.
In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (MRCKβ vs ROCK1/2) |
| This compound | MRCKα | 10[9][10] | 10[11] | ~46-86 fold for MRCKβ over ROCKs[11] |
| MRCKβ | 100[9] | 4[11] | ||
| ROCK1 | 5[9] | - | ||
| ROCK2 | 50[9] | - | ||
| BDP8900 | MRCKα | - | 0.030[12] | Up to 562-fold for MRCK over ROCK[12] |
| MRCKβ | - | 0.024[12] | ||
| ROCK1 | - | - | ||
| ROCK2 | - | - | ||
| BDP9066 | MRCKα | - | - | >100 fold for MRCKβ over ROCKs[8] |
| MRCKβ | - | - | ||
| ROCK1 | - | - | ||
| ROCK2 | - | - | ||
| Y27632 | MRCKβ | 1450[11] | - | ~16-fold for ROCKs over MRCKβ[11] |
| ROCK1 | 91[11] | - | ||
| ROCK2 | 91[11] | - |
Cellular Activity: Inhibition of MLC Phosphorylation
| Inhibitor | Cell Line | Target Kinase | EC50 (nM) |
| This compound | MDA-MB-231 | MRCKβ | 166[11] |
| ROCK1 | 501[11] | ||
| ROCK2 | 447[11] | ||
| Y27632 | MDA-MB-231 | MRCKβ | >30,000 (less than 50% inhibition at 30µM)[11] |
| ROCK1 | 4270[11] | ||
| ROCK2 | 1620[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.
In Vitro Kinase Assay Workflow.
Methodology:
-
Reagents: Recombinant human MRCKα or MRCKβ, ROCK1, or ROCK2 kinase is used. A suitable substrate, such as a peptide derived from the S6 ribosomal protein, is employed.[13][14] The assay is typically performed in a buffer containing HEPES, MgCl2, and EGTA.[6]
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP.[15]
-
Detection: After incubation, the amount of ADP produced is quantified using a luminescent assay, such as the ADP-Glo™ Kinase Assay.[14] The luminescent signal is proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of percentage inhibition versus inhibitor concentration.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block kinase activity within a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as MDA-MB-231 breast cancer cells, is cultured.[11] To specifically measure the activity of a particular kinase, cells can be engineered to express an inducible form of the kinase domain (e.g., MRCKβ, ROCK1, or ROCK2).[11] After inducing kinase expression, cells are treated with a range of inhibitor concentrations.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylation: The level of phosphorylation of a downstream substrate, such as Myosin Light Chain 2 (pMLC), is measured by Western blotting or ELISA using a phospho-specific antibody.[11][16]
-
Data Analysis: The EC50 value, the concentration of inhibitor that causes a 50% reduction in substrate phosphorylation, is determined from the dose-response curve.
Cell Invasion Assay
This assay assesses the impact of MRCK inhibitors on the invasive potential of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or SCC12) are seeded into the upper chamber of a Matrigel-coated transwell insert.[4][11]
-
Inhibitor Treatment: The cells are treated with different concentrations of the MRCK inhibitor.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.
-
Quantification: After a set time, non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted.
-
Data Analysis: The percentage of invasion is calculated relative to a vehicle-treated control.
Summary and Conclusion
The development of MRCK inhibitors has progressed significantly from the initial discovery of compounds like this compound. Newer inhibitors, such as BDP8900 and BDP9066, demonstrate substantially improved potency and selectivity for MRCK over the closely related ROCK kinases.[8][12]
-
This compound is a potent inhibitor of both MRCK and ROCK kinases.[9] While it is effective at inhibiting MLC phosphorylation and cell invasion, its dual activity can make it challenging to dissect the specific roles of MRCK.[4][11]
-
BDP8900 and BDP9066 are highly potent and selective MRCK inhibitors with sub-nanomolar Ki values and significantly greater selectivity for MRCK over ROCKs.[8][12] This high selectivity makes them superior tools for specifically investigating MRCK function in various biological processes.
For researchers aiming to specifically probe the function of MRCK, the more selective inhibitors like BDP8900 and BDP9066 are the preferred choice. This compound remains a useful tool but its effects should be interpreted with consideration of its activity against ROCK kinases. The experimental protocols provided in this guide offer a foundation for the in vitro and cellular characterization of these and other MRCK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc42-mrck-and-rho-rock-signalling-cooperate-in-myosin-phosphorylation-and-cell-invasion - Ask this paper | Bohrium [bohrium.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. MRCK alpha Kinase Enzyme System [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
BDP5290 vs. ROCK Inhibitors: A Comparative Efficacy Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of the MRCK inhibitor BDP5290 and commercially available ROCK inhibitors.
This guide provides an objective comparison of the performance of this compound, a potent inhibitor of myotonic dystrophy kinase-related CDC42-binding kinases (MRCK), with that of established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is collated from peer-reviewed research, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound has emerged as a highly potent and selective inhibitor of MRCKα and MRCKβ, kinases that, along with ROCK1 and ROCK2, play a crucial role in regulating actin-myosin contractility. This process is fundamental to cell motility and invasion, particularly in the context of cancer metastasis. Experimental evidence suggests that this compound offers a distinct and, in some cases, more effective inhibition of cancer cell invasion compared to widely used ROCK inhibitors like Y27632. This guide will delve into the specifics of these findings, providing the necessary data and protocols for a comprehensive understanding.
Mechanism of Action: MRCK vs. ROCK Signaling
This compound targets the MRCK kinases, which are downstream effectors of the small GTPase Cdc42. In contrast, ROCK inhibitors target ROCK1 and ROCK2, the downstream effectors of the small GTPase RhoA. While both pathways converge on the phosphorylation of Myosin Light Chain (MLC), leading to increased cell contractility, they are regulated by distinct upstream signals and have different subcellular localizations of their activity.
This compound interacts with the nucleotide-binding pocket of MRCKβ, demonstrating significant selectivity for MRCK over ROCK kinases.[1] ROCK inhibitors, on the other hand, competitively inhibit ATP binding to the kinase domain of ROCK1 and ROCK2.[2]
Below are diagrams illustrating the distinct signaling pathways targeted by this compound and ROCK inhibitors.
References
Validating BDP5290 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the cellular target engagement of BDP5290, a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK). We present supporting experimental data, detailed protocols, and comparative analyses with alternative inhibitors to assist researchers in designing and interpreting their studies.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting MRCKα and MRCKβ.[1][2][3] These serine/threonine kinases are key regulators of the actin-myosin cytoskeleton and are implicated in processes such as cell motility, invasion, and polarity.[4][5] The primary mechanism of action of this compound is the inhibition of MRCK, which subsequently reduces the phosphorylation of Myosin Light Chain (MLC), a critical event in promoting actin-myosin contractility.[1][5] Due to its role in cellular invasion, MRCK is a target of interest in cancer research.[1][2][6]
Comparative Analysis of Kinase Inhibitors
To validate the specific on-target effects of this compound, it is crucial to compare its performance with other kinase inhibitors that act on related pathways. The most common comparison is with ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, such as Y27632, as ROCK and MRCK kinases share some downstream substrates like MLC.[1]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro and in-cell potency of this compound and the commonly used ROCK inhibitor, Y27632.
| Compound | Target Kinase | In Vitro IC50 / Ki | Cell-Based EC50 (pMLC inhibition) | Reference |
| This compound | MRCKα | Ki = 10 nM | Not explicitly stated for α isoform | [1] |
| MRCKβ | Ki = 4 nM | 166 nM | [1] | |
| ROCK1 | Ki = 501 nM | 501 nM | [1] | |
| ROCK2 | Ki = 447 nM | 447 nM | [1] | |
| Y27632 | ROCK1 | IC50 = 91 nM | 4.27 µM | [1] |
| ROCK2 | IC50 = 91 nM | 1.62 µM | [1] | |
| MRCKβ | IC50 = 1.45 µM | > 30 µM (less than 50% inhibition) | [1] |
Table 1: Comparative potency and selectivity of this compound and Y27632.
As the data indicates, this compound demonstrates significantly higher potency and selectivity for MRCK over ROCK kinases in both biochemical and cellular assays.[1]
Experimental Methodologies for Validating Target Engagement
The primary method to validate this compound target engagement in cells is to measure the phosphorylation status of its downstream substrate, Myosin Light Chain (MLC).
Key Experimental Workflow
Figure 1. Experimental workflow for assessing this compound target engagement via Western Blot.
Detailed Experimental Protocol: Western Blot for pMLC
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with a dose range of this compound (e.g., 0-10 µM) and a comparative inhibitor like Y27632 for the desired time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysis and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLC (Thr18/Ser19) and total MLC overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-MLC signal to the total MLC signal and the loading control.
-
Plot the normalized phospho-MLC levels against the inhibitor concentration to generate dose-response curves and calculate EC50 values.
-
Signaling Pathway Overview
Figure 2. Simplified signaling pathway of MRCK and the inhibitory action of this compound.
Advanced Cellular Target Engagement Techniques
Beyond Western blotting for downstream substrates, more direct and comprehensive methods can be employed to validate target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that assesses the thermal stability of a target protein upon ligand binding. The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation.
Workflow:
-
Treat intact cells with this compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble MRCK at each temperature by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Chemoproteomics
This approach uses chemical probes to profile the interaction of a compound with the proteome. For kinase inhibitors, a common method is competitive displacement.
Workflow:
-
Treat live cells with varying concentrations of this compound.
-
Lyse the cells and incubate the lysate with a broad-spectrum kinase probe that is tagged (e.g., with biotin).
-
Enrich the probe-bound kinases.
-
Analyze the captured kinases by mass spectrometry.
-
The displacement of the probe from MRCK by this compound in a dose-dependent manner confirms target engagement and can reveal off-target interactions.
Conclusion
Validating the cellular target engagement of this compound is essential for accurately interpreting its biological effects. The recommended primary method is to quantify the phosphorylation of the downstream substrate MLC via Western blot, comparing the effects of this compound with a related but distinct inhibitor like Y27632. This approach provides robust and quantitative data on the potency and selectivity of this compound in a cellular context. For more in-depth studies, advanced techniques such as CETSA and chemoproteomics can provide direct evidence of target binding and a broader understanding of the inhibitor's selectivity profile within the complex cellular environment.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of BDP5290 and DJ4: Dual MRCK/ROCK Inhibitors
This guide provides a detailed comparison of two prominent dual Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) and Rho-Associated Coiled-Coil Kinase (ROCK) inhibitors, BDP5290 and DJ4. Both small molecules have been developed to target key pathways in cell migration and invasion, processes critical in cancer metastasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action
Both ROCK (ROCK1 and ROCK2) and MRCK (MRCKα and MRCKβ) are serine/threonine kinases that act as crucial downstream effectors of the Rho family of small GTPases.[1][2][3][4] Specifically, ROCK is activated by RhoA, while MRCK is activated by Cdc42. These kinases regulate actin-myosin contractility, which is fundamental for the formation of stress fibers and subsequent cell motility and invasion.[2][3][4][5] By phosphorylating downstream targets such as the Myosin Light Chain (MLC) and the Myosin-Binding Subunit of MLC Phosphatase (MYPT), they promote the generation of contractile force.[3][6][7]
This compound and DJ4 are ATP-competitive inhibitors designed to simultaneously target both the ROCK and MRCK kinase families.[1][8][9] The rationale behind dual inhibition is that targeting both pathways may be a more effective therapeutic strategy to block the migration and invasion of metastatic cancer cells than inhibiting either kinase family alone.[1][9]
Data Presentation: In Vitro Kinase Inhibition
The inhibitory potency of this compound and DJ4 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) serving as a key metric for comparison.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ROCK1 | 5 | [10] |
| ROCK2 | 50 | [10] | |
| MRCKα | 10 | [10] | |
| MRCKβ | 100 | [10] | |
| DJ4 | ROCK1 | 5 | [8][11] |
| ROCK2 | 50 | [8][11] | |
| MRCKα | 10 | [8][11] | |
| MRCKβ | 100 | [8][11] |
Note: The reported IC50 values for this compound and DJ4 are identical in the cited sources. This suggests a very similar in vitro potency profile.
Cellular Activity and Performance
This compound: this compound has demonstrated potent activity in cellular contexts. It effectively inhibits the phosphorylation of MLC in cells, with marked selectivity for MRCK over ROCK.[3][4] While the ROCK-selective inhibitor Y27632 primarily reduces MLC phosphorylation on stress fibers, this compound blocks MLC phosphorylation at both cytoplasmic stress fibers and peripheral cortical actin bundles.[3][4][5] This broader activity translates to superior efficacy in blocking cancer cell invasion. For instance, this compound was more effective than Y27632 at reducing MDA-MB-231 breast cancer cell invasion through Matrigel.[3][4][5] In wound closure assays, 1 µM this compound inhibited cell migration by over 60% without affecting cell viability.[4][10]
DJ4: DJ4 has also shown significant efficacy in various cancer cell lines. It is an ATP-competitive inhibitor that blocks stress fiber formation, leading to the inhibition of migration and invasion.[1][2][8][9] In acute myeloid leukemia (AML) cell lines, DJ4 induced dose-dependent cytotoxic and proapoptotic effects, with IC50 values ranging from 0.05 to 1.68 µM.[6] Furthermore, DJ4 treatment can arrest cancer cells in the G2/M phase of the cell cycle and activate the intrinsic apoptotic pathway.[12][13][14] Cellularly, DJ4 effectively inhibits the phosphorylation of the downstream ROCK substrate MYPT1.[8]
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the evaluation of this compound and DJ4.
1. In Vitro Kinase Assay (IMAP Fluorescence Polarization)
This assay is used to determine the IC50 values of the inhibitors against the target kinases.
-
Principle: The assay measures the ability of the inhibitor to prevent the kinase from phosphorylating a fluorescently labeled peptide substrate.
-
Protocol for this compound:
-
Reactions are set up with 8 to 12 nM of the respective kinase (MRCKα, MRCKβ, ROCK1, or ROCK2).[10]
-
The kinase is incubated with a 100 nM FAM-labeled S6-ribosomal protein-derived peptide substrate and 1 µM ATP.[10]
-
Incubation occurs for 60 minutes at room temperature in an appropriate buffer.[10]
-
A dose-response analysis is performed with inhibitor concentrations typically ranging from 0.005 to 100 µM.[10]
-
The reaction is stopped by adding IMAP binding reagent, which binds specifically to the phosphorylated peptide.[10]
-
After a 30-minute incubation, fluorescence polarization is measured. The degree of polarization is proportional to the amount of phosphorylated peptide, allowing for the calculation of kinase inhibition.[10]
-
2. Western Blot for Downstream Target Phosphorylation
This method assesses the inhibitor's activity within cells by measuring the phosphorylation state of downstream targets.
-
Principle: Antibodies specific to the phosphorylated forms of proteins like MYPT1 and MLC2 are used to detect the level of kinase activity in cell lysates.
-
Protocol for DJ4:
-
Human AML cell lines (e.g., MV4-11, OCI-AML3) are treated with varying concentrations of DJ4 (e.g., 0-1 µM) for 24 hours.[6]
-
After treatment, whole-cell lysates are prepared.[6]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phospho-MYPT1, phospho-MLC2, and total protein levels for loading controls (e.g., GAPDH).[6][7]
-
Following incubation with secondary antibodies, the signal is detected and quantified to determine the reduction in phosphorylation.[6][7]
-
3. Cell Invasion Assay (Matrigel)
This assay measures the ability of an inhibitor to block the invasion of cancer cells through an extracellular matrix.
-
Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with Matrigel. The ability of cells to degrade the matrix and migrate to the lower chamber in response to a chemoattractant is quantified.
-
Protocol for this compound:
-
MDA-MB-231 breast cancer cells are used for the assay.[10]
-
Cells are treated with various concentrations of this compound, starting from 0.1 µM.[10]
-
The number of cells that invade through the Matrigel and migrate to the lower side of the insert is counted after a set incubation period.
-
Inhibition is calculated relative to a vehicle-treated control. This compound showed nearly complete inhibition at 10 µM.[10]
-
4. Cell Viability / Cytotoxicity Assay (MTS)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Principle: The MTS reagent is converted by viable, metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol for DJ4:
-
AML cell lines are treated with DJ4 over a concentration range (e.g., 0.001–20 µM) for 24 hours.[6]
-
MTS reagent is added to the cells.
-
After incubation, the absorbance is read at the appropriate wavelength.
-
The relative viability is calculated, and IC50 values for cytotoxicity are determined from the dose-response curve.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and DJ4, as well as a typical experimental workflow for their evaluation.
Caption: MRCK/ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DJ4 Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro characterization of Dj4, a novel inhibitor of Rock and Mrck kinases, as an anticancer agent - Blacklight [etda.libraries.psu.edu]
Cross-Validation of BDP5290 with siRNA in Modulating Cancer Cell Invasion
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the small molecule inhibitor BDP5290 and siRNA-mediated gene silencing for targeting the Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK). Both methodologies are pivotal in cancer research for dissecting signaling pathways and validating potential therapeutic targets. Here, we present a cross-validation of their effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a potent and selective inhibitor of MRCK, a key regulator of actin-myosin contractility and cell motility.[1] Its application provides a rapid and dose-dependent method to probe MRCK function. Complementarily, small interfering RNA (siRNA) offers a highly specific genetic approach to deplete MRCK expression, validating the on-target effects of pharmacological inhibitors like this compound. This guide demonstrates the congruent effects of both this compound and MRCK siRNA on cancer cell invasion and the underlying signaling pathways, reinforcing the validity of MRCK as a therapeutic target.
Data Presentation: this compound vs. MRCK siRNA
The following table summarizes the quantitative effects of this compound and MRCK siRNA on key cellular processes associated with cancer cell metastasis in the MDA-MB-231 human breast cancer cell line.
| Parameter | This compound Treatment | MRCKα/β siRNA Knockdown | Cell Line | Reference |
| Inhibition of Cell Invasion | ~50% inhibition at 0.3 µM | Significant reduction (qualitative) | MDA-MB-231 | Unbekandt et al., 2014 |
| Myosin Light Chain (MLC) Phosphorylation | ~60% reduction at 1 µM | Significant reduction (qualitative) | MDA-MB-231 | Unbekandt et al., 2014 |
Experimental Protocols
This compound Treatment Protocol
This protocol outlines the general steps for treating MDA-MB-231 cells with this compound to assess its impact on cell invasion.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Transwell invasion assay chambers (e.g., Matrigel-coated)
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader or microscope for quantification
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in the upper chamber of the Transwell inserts in a serum-free medium. The lower chamber should contain a complete growth medium as a chemoattractant.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to both the upper and lower chambers. A DMSO vehicle control should be run in parallel.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: After incubation, remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells in several fields of view using a microscope or quantify the stain using a microplate reader.
-
Data Analysis: Normalize the invasion of this compound-treated cells to the vehicle control.
MRCK siRNA Transfection Protocol
This protocol describes the transient knockdown of MRCKα and MRCKβ in MDA-MB-231 cells using siRNA.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting MRCKα and MRCKβ (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[2]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the MRCKα/β siRNA (or non-targeting control) in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[2][3]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency of MRCKα and MRCKβ at the protein level using Western blotting.
-
Functional Assay: Following confirmation of knockdown, the cells can be used in functional assays, such as the Transwell invasion assay described above.
Mandatory Visualizations
Signaling Pathway
References
A Comparative Guide to the Potency and Selectivity of MRCK Inhibitors: BDP5290 versus BDP8900
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable small molecule inhibitors of the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK): BDP5290 and its successor, BDP8900. The following sections present a comprehensive analysis of their potency and selectivity, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most appropriate tool for research and development in cancer biology and other fields where MRCK signaling is a key therapeutic target.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro potency and selectivity of this compound and BDP8900 have been characterized against their primary targets, MRCKα and MRCKβ, as well as the closely related Rho-associated coiled-coil kinases, ROCK1 and ROCK2. The data, summarized from key publications, clearly indicates the superior potency and selectivity of BDP8900.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| This compound | MRCKα | 10 | 10 | Potent inhibitor of both MRCK and ROCK isoforms. | [1][2] |
| MRCKβ | - | 4 | [1] | ||
| ROCK1 | 5 | - | [1] | ||
| ROCK2 | 50 | - | [1] | ||
| BDP8900 | MRCKα | ~1 (estimated from graph) | - | Considerably more potent and selective for MRCK over ROCK than this compound.[3][4] | [5] |
| MRCKβ | ~1 (estimated from graph) | - | >562 times more selective for MRCKβ relative to ROCK1 or ROCK2 in cellular assays.[3] | [5] | |
| ROCK1 | >1000 (estimated from graph) | - | [5] | ||
| ROCK2 | >1000 (estimated from graph) | - | [5] |
Note: IC50 values for BDP8900 are estimated from dose-response curves presented in Unbekandt et al., 2018.
Key Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the potency and selectivity of this compound and BDP8900.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases are purified. A fluorescently labeled peptide substrate (e.g., FAM-S6-ribosomal protein derived peptide) is used.
-
Reaction Mixture: The kinase, peptide substrate, and varying concentrations of the inhibitor (this compound or BDP8900) are incubated in a buffer solution containing ATP and MgCl2. The ATP concentration is typically kept close to the Km value for each kinase to ensure competitive inhibition is accurately measured.
-
Incubation: The reaction is allowed to proceed at room temperature for a set period, typically 60 minutes.
-
Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified. A common method is fluorescence polarization, where the binding of a phosphorylation-specific antibody to the fluorescently labeled phosphorylated peptide results in a change in polarization.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Myosin Light Chain (MLC) Phosphorylation Assay
This cell-based assay assesses the ability of the inhibitors to block the phosphorylation of a key downstream substrate of MRCK and ROCK, Myosin Light Chain (MLC), in a cellular context.
Protocol:
-
Cell Culture: A suitable cell line, such as MDA-MB-231 human breast cancer cells, is cultured. These cells can be engineered to express tetracycline-inducible kinase domains of MRCKβ, ROCK1, or ROCK2 to assess inhibitor selectivity.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or BDP8900 for a specific duration (e.g., 60 minutes).
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated MLC (pMLC) and total MLC are detected using specific antibodies.
-
Quantification and Analysis: The intensity of the pMLC and total MLC bands is quantified. The ratio of pMLC to total MLC is calculated for each treatment condition and normalized to the vehicle-treated control to determine the extent of inhibition. EC50 values are then calculated from the dose-response curves.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process that is often dependent on MRCK and ROCK activity.
Protocol:
-
Chamber Preparation: The upper chamber of a transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into the upper chamber in serum-free media containing the inhibitor at various concentrations.
-
Chemoattractant: The lower chamber contains media with a chemoattractant, such as fetal bovine serum, to stimulate cell migration.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate measured to quantify the number of cells.
-
Data Analysis: The number of invading cells in the inhibitor-treated groups is compared to the vehicle-treated control to determine the percentage of invasion inhibition.
Mandatory Visualizations
Signaling Pathway of MRCK and ROCK
The following diagram illustrates the signaling pathway leading to the phosphorylation of Myosin Light Chain (MLC) by MRCK and ROCK, and the points of inhibition by this compound and BDP8900.
Caption: MRCK and ROCK signaling pathway to actomyosin contractility.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the key steps in determining the IC50 of an inhibitor against a target kinase.
Caption: Workflow for determining kinase inhibitor IC50.
Logical Relationship: this compound vs. BDP8900
This diagram illustrates the progression and improved characteristics from this compound to BDP8900.
Caption: Evolution of MRCK inhibitors from this compound to BDP8900.
References
- 1. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Role of MRCK: A Comparative Guide to the Selective Inhibitor BDP5290
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Myotonic Dystrophy Kinase-related CDC42-binding Kinase (MRCK) inhibitor, BDP5290, with other alternatives. It includes supporting experimental data, detailed protocols, and visualizations to facilitate the validation of MRCK's role in various biological processes.
Myotonic Dystrophy Kinase-related CDC42-binding kinases (MRCKα and MRCKβ) are crucial regulators of actin-myosin contractility.[1] Their involvement in processes like cell motility, invasion, and epithelial polarization has implicated them in cancer metastasis and other diseases.[1][2] Validating the specific functions of MRCK has been challenging due to the high sequence similarity with Rho-associated coiled-coil kinases (ROCK1 and ROCK2). The development of selective inhibitors, such as this compound, has been instrumental in dissecting the distinct roles of MRCK.
The MRCK Signaling Pathway
MRCKs are downstream effectors of the Rho GTPase Cdc42.[3][4] Upon activation by Cdc42, MRCK phosphorylates several substrates that ultimately lead to increased actin-myosin contractility and stabilization of actin filaments, contributing to enhanced cell motility.[3][5] Key substrates include Myosin Light Chain 2 (MLC2), LIM domain kinase (LIMK), and Myosin Phosphatase Target subunit 1 (MYPT1).[5][6]
Caption: The MRCK signaling pathway, activated by Cdc42, promotes actomyosin contractility.
This compound: A Potent and Selective MRCK Inhibitor
This compound is a small molecule inhibitor that has demonstrated marked selectivity for MRCK over ROCK kinases in cellular assays.[1] X-ray crystallography has revealed that this compound interacts with the nucleotide-binding pocket of the MRCKβ kinase domain.[1][7] This selectivity allows for the specific investigation of MRCK's functions, distinguishing them from those of ROCK.
Comparative Performance with Other Inhibitors
This compound has been compared to several other kinase inhibitors, most notably the ROCK-selective inhibitor Y27632 and newer generation MRCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki Values | Key Experimental Observations |
| This compound | MRCKα/β , ROCK1/2 | MRCKα: 10 nM (IC50)[8][9]MRCKβ: 100 nM (IC50)[8][10]ROCK1: 5 nM (IC50)[8][10]ROCK2: 50 nM (IC50)[8][10]MRCKα: 10 nM (Ki)[8]MRCKβ: 4 nM (Ki)[8] | More effective than Y27632 at reducing MDA-MB-231 breast cancer cell invasion.[1] Blocks MLC phosphorylation at both cytoplasmic stress fibers and peripheral cortical actin bundles.[1] |
| Y27632 | ROCK1/2 , some MRCKβ activity at high concentrations | ROCK1: 4.27 μM (EC50 in cells)[7]ROCK2: 1.62 μM (EC50 in cells)[7]MRCKβ: >30 μM (EC50 in cells)[7] | Primarily reduces MLC phosphorylation on stress fibers.[1] Less effective at inhibiting cancer cell invasion compared to this compound.[1] |
| BDP8900 | MRCKα/β | Highly potent and selective for MRCK over ROCK.[11][12] | Induces dose-dependent decreases in MLC2 phosphorylation, morphological changes, and reduced cell motility and invasion.[11] |
| BDP9066 | MRCKα/β | MRCKα: 0.0136 nM (Ki)[2]MRCKβ: 0.0233 nM (Ki)[2]>100 times more selective for MRCKβ over ROCK1/2 in cells.[12][13] | Reduces substrate phosphorylation, leading to morphological changes and inhibition of motility and invasion in cancer cells.[13] |
| DJ4 | Dual ROCK/MRCK inhibitor | MRCKα: ~10 nM (IC50)[2]MRCKβ: ~100 nM (IC50)[2]ROCK1: 5 nM (IC50)[2]ROCK2: 50 nM (IC50)[2] | Effective against migration and invasion of multiple types of cancer cells.[5] |
| Chelerythrine | MRCK , PKC, and other off-target effects | Non-ATP competitive inhibitor of MRCK.[2] | Use as a specific MRCK tool is limited by its lack of selectivity.[2][14] |
Experimental Protocols
Validating the role of MRCK using this compound involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of MRCK.
Protocol:
-
Reaction Setup: Recombinant MRCKα or MRCKβ (8-12 nM) is incubated with a fluorescently labeled peptide substrate (e.g., 100 nM FAM-S6-ribosomal protein derived peptide) and ATP (e.g., 1 µM) in a suitable kinase buffer.[11]
-
Inhibitor Addition: this compound or other test compounds are added at varying concentrations.
-
Incubation: The reaction is incubated for 60 minutes at room temperature to allow for phosphorylation of the substrate.[11]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as fluorescence polarization (e.g., IMAP assay).[7][15]
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor and no enzyme), and IC50 values are determined from dose-response curves.[8]
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Cellular Assay for MLC Phosphorylation
This assay assesses the ability of an inhibitor to block MRCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, MLC2.
Protocol:
-
Cell Culture: Plate cells (e.g., MDA-MB-231 breast cancer cells) in a multi-well plate and culture for 24 hours.[8] To specifically assess MRCK inhibition, cells engineered to express inducible kinase domains of MRCKβ, ROCK1, or ROCK2 can be used.[7][9]
-
Induction (if applicable): If using an inducible system, add the inducing agent (e.g., doxycycline) for 18 hours to express the kinase domain.[9]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 60 minutes).[9][15]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MLC2 (pMLC2) and total MLC2.[9]
-
Quantification: Quantify the band intensities to determine the ratio of pMLC2 to total MLC2.[9]
-
Data Analysis: Plot the inhibition of MLC phosphorylation against the inhibitor concentration to determine the EC50 value in cells.[7]
Cell Invasion Assay
This assay measures the effect of MRCK inhibition on the invasive potential of cancer cells.
Protocol:
-
Chamber Setup: Use transwell inserts with a Matrigel-coated membrane.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in a serum-free medium containing the inhibitor (e.g., this compound).
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Analysis: Count the number of invading cells in multiple fields of view to determine the extent of invasion.
Logical Framework for MRCK Validation
The use of this compound to validate the role of MRCK follows a logical progression from in vitro characterization to cellular and functional assays.
Caption: Logical flow for validating MRCK's role using the inhibitor this compound.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of BDP5290's Effects on MRCKα and MRCKβ
This guide provides a detailed comparison of the small-molecule inhibitor BDP5290 on the closely related kinases MRCKα and MRCKβ (Myotonic Dystrophy Kinase-Related CDC42-binding Kinase Alpha and Beta). Both kinases are key regulators of the actin-myosin cytoskeleton and are implicated in cellular processes such as motility, adhesion, and invasion, making them significant targets in cancer research.[1][2][3] This document outlines their respective signaling pathways, presents quantitative data on this compound's inhibitory action, and details the experimental protocols used to obtain this data.
Signaling Pathways of MRCKα and MRCKβ
MRCKα and MRCKβ are downstream effectors of the Rho family GTPases, primarily Cdc42 and Rac1.[3][4] They play crucial roles in regulating actomyosin contractility by phosphorylating various substrates. The net effect of their activation is an increase in actin-myosin contraction, which drives cellular functions like migration and morphological changes.[5]
The MRCKα signaling pathway is activated by GTP-bound Cdc42 or Rac1.[4][6] Once active, MRCKα can increase Myosin Light Chain (MLC) phosphorylation through two main routes: by inactivating the myosin phosphatase target subunit 1 (MYPT1), which normally dephosphorylates MLC, or by phosphorylating and activating LIM kinases (LIMK), which in turn inactivate the actin-severing protein cofilin.[5][6] These actions collectively promote the assembly and contraction of the actomyosin cytoskeleton.[5]
The MRCKβ signaling pathway is also activated downstream of Cdc42.[7][8] A key role for MRCKβ has been identified in processes like phagocytosis, where it is activated by the Mer Tyrosine Kinase (MerTK) receptor, leading to the stimulation of the Cdc42 GEF Dbl3.[7][9][10] Activated MRCKβ then triggers myosin-II-mediated contractility, which is essential for membrane deformation, cup formation, and particle internalization during phagocytosis.[7][8][10] In neuronal development, MRCKβ interacts with the cell-surface protein Dasm1, leading to its activation and subsequent phosphorylation of MLC2, which promotes dendrite morphogenesis.[11]
Quantitative Data: this compound Inhibition Profile
This compound was identified as a potent inhibitor of MRCK kinases with significant selectivity over the related ROCK kinases.[1][2] The inhibitory activity of this compound has been quantified through both in vitro enzymatic assays and cell-based assays.
In Vitro Enzymatic Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against MRCKα, MRCKβ, and the related ROCK1 and ROCK2 kinases. The data shows that this compound is a highly potent inhibitor of both MRCKα and MRCKβ, with Ki values of 10 nM and 4 nM, respectively.[1] The compound displays significant selectivity for MRCKβ over ROCK1 (86-fold) and ROCK2 (46-fold) in vitro.[1]
| Kinase | IC50 (nM) at 1 µM ATP | Calculated Ki (nM) |
| MRCKα | Not Reported | 10[1][12] |
| MRCKβ | 17[1] | 4[1][12] |
| ROCK1 | 230[1] | Not Reported |
| ROCK2 | 123[1] | Not Reported |
Table 1: In vitro inhibitory activity of this compound against MRCK and ROCK kinases.
Cellular Inhibition
Cell-based assays were conducted to determine the effective concentration (EC50) of this compound required to inhibit kinase activity within a cellular context. These experiments typically measure the phosphorylation of a downstream substrate, such as Myosin Light Chain (MLC). This compound potently inhibited MRCKβ-induced MLC phosphorylation in cells with an EC50 of 166 nM.[1] At a concentration of 3 µM, this compound was able to completely block MLC phosphorylation driven by MRCKβ, while only partially inhibiting ROCK1 and ROCK2.[1][12]
| Kinase (Induced in Cells) | Cellular EC50 (nM) for pMLC Inhibition |
| MRCKβ | 166[1] |
| ROCK1 | 501[1] |
| ROCK2 | 447[1] |
Table 2: Cellular inhibitory activity of this compound.
Experimental Protocols
The following protocols are representative of the methods used to determine the inhibitory effects of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on kinase activity by measuring the phosphorylation of a fluorescently labeled peptide substrate.
Materials:
-
Recombinant MRCKα or MRCKβ kinase (8-12 nM)
-
FAM-labeled S6-ribosomal protein derived peptide substrate (100 nM)
-
ATP (1 µM)
-
This compound (serial dilutions)
-
Kinase Buffer: 20 mM Tris (pH 7.4), 0.5 mM MgCl2, 0.01% Tween-20, 1 mM DTT
-
IMAP Binding Reagent
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the kinase (MRCKα or MRCKβ) to each well.
-
Add the this compound dilutions to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Initiate the kinase reaction by adding a mix of the FAM-labeled peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the IMAP binding reagent, which binds to the phosphorylated peptides.
-
Incubate for an additional 30 minutes to allow for binding.
-
Measure the fluorescence polarization on a plate reader (Excitation: 470 nm, Emission: 530 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)
This method assesses the ability of this compound to inhibit a specific kinase pathway within cells by measuring the phosphorylation level of a downstream target.
Materials:
-
MDA-MB-231 cells engineered to express doxycycline-inducible MRCKβ kinase domains.[1][14]
-
Doxycycline (1 µg/ml)
-
This compound (various concentrations)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-MLC (pMLC), anti-total-MLC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the engineered MDA-MB-231 cells and allow them to adhere.
-
Induce the expression of the MRCKβ kinase domain by treating the cells with 1 µg/ml doxycycline for 18 hours.[1][14]
-
Treat the induced cells with various concentrations of this compound (e.g., 0 to 3 µM) for 60 minutes.[1][14]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pMLC and a loading control (e.g., GAPDH or total MLC).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for pMLC and normalize to the loading control. Calculate the EC50 value from the dose-response data.[1][14]
General Experimental Workflow
The evaluation of a kinase inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical assays to more complex cell-based and in vivo models.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myotonic dystrophy-related CDC42-binding kinase alpha (MRCKα) mediates methionine- and leucine-stimulated β-casein synthesis in bovine mammary epithelial cells via targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. rupress.org [rupress.org]
- 10. Spatiotemporal control of actomyosin contractility by MRCKβ signaling drives phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRCKβ links Dasm1 to actin rearrangements to promote dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BDP5290: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BDP5290 must adhere to specific safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established laboratory safety standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety measures is mandatory when handling this compound.
Hazard Identification and Classification:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE) and Handling:
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Skin Protection: A lab coat or other protective clothing should be worn.
Avoid creating dust or aerosols.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following steps provide a clear workflow for this process.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the relevant hazard symbols (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard), and the date of accumulation.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a sealed, leak-proof container.
-
Liquid Waste: For solutions of this compound, collect in a sealed, leak-proof, and chemically compatible container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as hazardous waste.
-
-
Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
Arranging for Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the this compound waste. They will have established procedures with licensed hazardous waste disposal contractors.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BDP5290
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is a small molecule inhibitor that requires careful handling to avoid potential exposure and adverse effects. The primary hazards associated with this compound are detailed in its Material Safety Data Sheet (MSDS).
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound in powdered form or in solution:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use a certified respirator if working with the powder outside of a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound, from receiving to use in a typical cell-based assay.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the powdered compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.
2. Preparation of Stock Solutions:
This compound is soluble in DMSO. The following table provides guidance for preparing stock solutions. Use of freshly opened, anhydrous DMSO is recommended to ensure complete dissolution.
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Molar Mass of this compound |
| 1 mM | 0.372 mg | 371.82 g/mol |
| 5 mM | 1.86 mg | 371.82 g/mol |
| 10 mM | 3.72 mg | 371.82 g/mol |
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder in a chemical fume hood.
-
Add the appropriate volume of high-quality DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
3. Use in Cell-Based Assays:
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.
-
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the specified duration of the experiment.
-
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of MRCK and ROCK kinases, which are key regulators of the actin-myosin cytoskeleton. These kinases are downstream effectors of the small GTPases Cdc42 and RhoA, respectively. Inhibition of MRCK and ROCK by this compound leads to a reduction in the phosphorylation of Myosin Light Chain (MLC), which in turn decreases actin-myosin contractility, impacting cellular processes such as motility and invasion.[1][2]
Caption: this compound inhibits ROCK and MRCK, blocking downstream signaling to reduce cell contractility.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Do not dispose of this compound solutions down the drain.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
